5,6-DM-cBIMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C14H17N2O6P |
|---|---|
Poids moléculaire |
340.27 g/mol |
Nom IUPAC |
(4aR,6R,7aR)-6-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C14H17N2O6P/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-12(17)13-11(21-14)5-20-23(18,19)22-13/h3-4,6,11-14,17H,5H2,1-2H3,(H,18,19)/t11-,12?,13+,14-/m1/s1 |
Clé InChI |
BBYYSAGCOABTEX-NIWMIYJQSA-N |
Origine du produit |
United States |
Foundational & Exploratory
5,6-DM-cBIMP: A Potent Agonist of Phosphodiesterase 2 (PDE2) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-dimethyl-1H-benzimidazole-riboside-3',5'-cyclic monophosphate (5,6-DM-cBIMP), a potent and selective agonist of phosphodiesterase 2 (PDE2). This document details the mechanism of action, quantitative activation data, experimental protocols for its characterization, and its role in relevant signaling pathways. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a tool to investigate PDE2 function and explore its therapeutic potential.
Introduction to this compound and PDE2
Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly enhances its cAMP hydrolytic activity. This positions PDE2 as a critical regulator of the crosstalk between cAMP and cGMP signaling pathways in various physiological processes, including cardiovascular function, neuronal activity, and inflammation.
This compound is a synthetic cyclic nucleotide analog that acts as a potent agonist of PDE2. By binding to the regulatory GAF domains of PDE2, this compound mimics the effect of cGMP, leading to a significant increase in the enzyme's catalytic activity. Its utility as a research tool lies in its ability to selectively activate PDE2, allowing for the elucidation of the downstream consequences of enhanced PDE2-mediated cAMP and cGMP hydrolysis.
Mechanism of Action
This compound exerts its agonistic effect by binding to the GAF-B domain of the PDE2 enzyme. The GAF (cGMP-specific and -stimulated phosphodiesterases, Anabaena adenylyl cyclases, and FhlA) domains are regulatory motifs present in several phosphodiesterases. In PDE2, the binding of a ligand, such as the endogenous activator cGMP or an agonist like this compound, to the GAF-B domain induces a conformational change in the enzyme. This allosteric modulation enhances the catalytic efficiency of the enzyme, leading to increased hydrolysis of its substrates, cAMP and cGMP. The primary consequence of PDE2 activation by this compound is a reduction in intracellular cAMP levels, particularly in the presence of cGMP.
Quantitative Data: Activation of PDE2 by this compound
Precise EC50 values for the activation of PDE2 by this compound are not extensively reported in publicly available literature. However, a key study by Jäger et al. (2010) demonstrated the potent and concentration-dependent activation of PDE2 by this compound. The available quantitative data is summarized in the table below.
| Parameter | Value | Substrate | Reference |
| Fold Activation | Up to 40-fold | cAMP | [1] |
| Fold Activation | Up to 30-fold | cGMP | [1] |
Table 1: Quantitative activation data for this compound on PDE2. The data represents the maximal fold-increase in the hydrolytic activity of PDE2 in the presence of this compound compared to the basal activity.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 5,6-Dimethyl-1H-benzimidazole A common method for the synthesis of benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. For 5,6-dimethyl-1H-benzimidazole, 4,5-dimethyl-1,2-phenylenediamine would be reacted with formic acid or a derivative.
Step 2: Glycosylation The synthesized 5,6-dimethyl-1H-benzimidazole is then coupled with a protected ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, under Vorbrüggen glycosylation conditions using a Lewis acid catalyst (e.g., SnCl4 or TMSOTf).
Step 3: Deprotection and Phosphorylation The protecting groups on the ribose moiety are removed (e.g., by treatment with sodium methoxide (B1231860) for benzoyl groups). The resulting nucleoside is then selectively phosphorylated at the 5'-hydroxyl group.
Step 4: Cyclization The 5'-monophosphorylated intermediate is then cyclized to form the 3',5'-cyclic monophosphate. This is often achieved using a condensing agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by enzymatic methods.
Purification and Characterization: The final product, this compound, would be purified using chromatographic techniques such as HPLC. Characterization would be performed using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity.
PDE2 Activity Assay
This protocol is designed to measure the activation of PDE2 by this compound by quantifying the hydrolysis of a cyclic nucleotide substrate.
Materials:
-
Recombinant human PDE2A
-
This compound
-
cAMP or cGMP (substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PDE2 enzyme, and varying concentrations of this compound. Include a control with no agonist.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C to allow for agonist binding.
-
Initiate the reaction by adding the substrate (cAMP or cGMP) at a concentration below its Km for PDE2 to ensure sensitivity to activation.
-
Incubate the reaction for a fixed time (e.g., 10-20 minutes) at 30°C, ensuring the reaction stays within the linear range of product formation.
-
Stop the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate. Incubate for 10 minutes at 30°C.
-
Add the phosphate detection reagent and incubate for color development according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the amount of phosphate produced and, consequently, the PDE2 activity. Plot the activity as a function of this compound concentration to determine the activation profile.
Measurement of Intracellular cAMP/cGMP Levels
This protocol describes the measurement of changes in intracellular cAMP or cGMP levels in response to treatment with this compound.
Materials:
-
Cultured cells expressing PDE2
-
This compound
-
Cell lysis buffer
-
cAMP or cGMP immunoassay kit (e.g., ELISA or HTRF-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specific duration. It may be relevant to co-stimulate with an agent that increases basal cAMP or cGMP levels (e.g., forskolin (B1673556) for cAMP or a nitric oxide donor for cGMP) to observe the effect of PDE2 activation.
-
Lyse the cells using the lysis buffer provided in the immunoassay kit.
-
Perform the cAMP or cGMP immunoassay according to the manufacturer's protocol. This typically involves a competitive binding reaction between the cellular cyclic nucleotide and a labeled cyclic nucleotide for a limited number of antibody binding sites.
-
Read the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP or cGMP.
-
Calculate the concentration of the cyclic nucleotide in the cell lysates based on the standard curve.
-
Analyze the data to determine the effect of this compound on intracellular cAMP and/or cGMP levels.
Signaling Pathways and Visualization
The primary role of PDE2 is to mediate the crosstalk between the cGMP and cAMP signaling pathways. Activation of PDE2 by cGMP (or an agonist like this compound) leads to the hydrolysis of cAMP, thereby dampening PKA-mediated signaling. This mechanism is crucial in various cell types.
Caption: PDE2-mediated crosstalk between cGMP and cAMP signaling pathways.
The diagram above illustrates how nitric oxide (NO) and natriuretic peptides (NP) can lead to the production of cGMP, which in turn activates PDE2. This compound acts as a direct activator of PDE2. The activated PDE2 then hydrolyzes cAMP, thereby reducing the activation of Protein Kinase A (PKA) and its downstream effects.
Caption: General experimental workflow for the study of this compound.
This workflow outlines the key stages in the investigation of this compound, from its synthesis and characterization to its evaluation in both in vitro enzymatic assays and cell-based functional assays.
Conclusion
This compound is a valuable pharmacological tool for the selective activation of PDE2. Its ability to potently enhance the hydrolytic activity of PDE2 allows for detailed investigation into the roles of this enzyme in various physiological and pathophysiological contexts. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their studies of cyclic nucleotide signaling. Further research to precisely quantify its potency (e.g., EC50) and to develop more detailed synthetic protocols will further enhance its utility in the scientific community.
References
An In-depth Technical Guide on 5,6-DM-cBIMP and its Impact on cGMP Hydrolytic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical secondary messenger involved in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation. The intracellular concentration of cGMP is meticulously regulated by its synthesis via guanylyl cyclases and its degradation by phosphodiesterases (PDEs). Among the PDE superfamily, phosphodiesterase 2 (PDE2) is a unique dual-substrate enzyme that hydrolyzes both cGMP and cyclic adenosine (B11128) monophosphate (cAMP). A distinguishing feature of PDE2 is its allosteric activation by cGMP, which enhances its hydrolytic activity towards both cyclic nucleotides. This mechanism positions PDE2 as a crucial node in the crosstalk between the cGMP and cAMP signaling pathways.
This technical guide focuses on 5,6-dimethyl-c-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphate (5,6-DM-cBIMP), a potent and specific synthetic agonist of PDE2. We will delve into its quantitative effects on the cGMP hydrolytic activity of PDE2, provide detailed experimental methodologies for assessing this activity, and visualize the relevant signaling pathways and experimental workflows.
Quantitative Data on PDE2 Activation by this compound
This compound has been identified as a potent activator of PDE2, significantly enhancing its catalytic efficiency. The following table summarizes the key quantitative parameters of this compound-mediated PDE2 activation. The data is derived from studies utilizing cytosolic fractions of HEK cells overexpressing PDE2.
| Parameter | Value | Substrate | Notes |
| Fold Activation | ~40-fold | cAMP (<10 µM) | Maximum activation observed at subsaturating cAMP concentrations. |
| EC50 | ~1 µM | cAMP (<10 µM) | The half-maximal effective concentration for PDE2 activation. |
Experimental Protocols
The following section outlines a representative experimental protocol for determining the cGMP hydrolytic activity of PDE2 and the activating effect of this compound. This protocol is a composite based on established methodologies, including radioassays and non-radioactive alternatives.
Preparation of PDE2 Enzyme Source
-
Source: Recombinant human PDE2A expressed in and purified from a suitable expression system (e.g., Sf9 insect cells, E. coli) or cytosolic fractions from cells overexpressing PDE2A (e.g., HEK293 cells).
-
Buffer: Store the purified enzyme or cytosolic fraction in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, and 10% glycerol (B35011) at -80°C.
PDE2 Activity Assay (Radiolabeled Substrate Method)
This method measures the conversion of radiolabeled cGMP to GMP.
-
Reagents:
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
Substrate: [³H]-cGMP (specific activity ~10-15 Ci/mmol), diluted in assay buffer to a final concentration of 1 µM.
-
Activator: this compound dissolved in DMSO, with serial dilutions prepared in assay buffer.
-
Stop Solution: 0.1 M HCl.
-
Snake Venom Nucleotidase: From Crotalus atrox, 10 mg/mL in water.
-
Anion-exchange resin (e.g., Dowex AG1-X8).
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction (50 µL final volume) should contain:
-
Assay Buffer
-
PDE2 enzyme (diluted to a concentration that results in <20% substrate hydrolysis during the incubation period)
-
Varying concentrations of this compound or vehicle (DMSO) for control.
-
-
Pre-incubate the reaction mixtures at 30°C for 5 minutes.
-
Initiate the reaction by adding [³H]-cGMP.
-
Incubate at 30°C for 10-20 minutes.
-
Terminate the reaction by adding 200 µL of Stop Solution.
-
Add 25 µL of snake venom nucleotidase and incubate at 30°C for 10 minutes to convert the [³H]-GMP product to [³H]-guanosine.
-
Apply the reaction mixture to a column containing anion-exchange resin.
-
Elute the [³H]-guanosine with water. The unreacted [³H]-cGMP and the intermediate [³H]-GMP will remain bound to the resin.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
Calculate the amount of cGMP hydrolyzed and determine the fold activation and EC50 for this compound.
-
Non-Radioactive PDE2 Activity Assay (Alternative Method)
Commercial kits are available that measure PDE activity through various non-radioactive methods, such as luminescence or fluorescence polarization. The general principle involves the enzymatic conversion of cGMP to GMP, which is then detected in a coupled enzymatic reaction that produces a measurable signal. The protocol would be followed as per the manufacturer's instructions, with the inclusion of a this compound concentration gradient to determine its activating effect.
Visualizations
cGMP Signaling Pathway and PDE2 Regulation
The following diagram illustrates the central role of cGMP in cellular signaling and the regulatory function of PDE2, which is allosterically activated by cGMP and its analog, this compound.
Caption: The cGMP signaling pathway and the regulatory role of PDE2.
Experimental Workflow for PDE2 Activity Assay
This diagram outlines the key steps in a typical phosphodiesterase 2 activity assay to determine the effect of an activator like this compound.
An In-depth Technical Guide to the Membrane Permeability of 5,6-DM-cBIMP
For Researchers, Scientists, and Drug Development Professionals
Understanding Membrane Permeability of Cyclic Nucleotide Analogs
The ability of a drug candidate to cross cellular membranes is a critical determinant of its oral bioavailability and overall efficacy. For cyclic nucleotide analogs like 5,6-DM-cBIMP, membrane permeability is significantly influenced by their physicochemical properties, particularly lipophilicity. Due to their inherent polar phosphate (B84403) group, cyclic nucleotides are generally not expected to readily cross cell membranes.[3] To overcome this, medicinal chemists synthesize more lipophilic analogs to enhance their cell permeability and intracellular activity.[3]
The lipophilicity of these analogs is a key factor in their ability to passively diffuse across the lipid bilayer of cell membranes.[4] Generally, a higher lipophilicity, often expressed as a logarithm of the partition coefficient (log P) or distribution coefficient (log D), correlates with increased membrane permeability.[4][5]
Table 1: Factors Influencing Membrane Permeability of Cyclic Nucleotide Analogs
| Factor | Description | Impact on Permeability |
| Lipophilicity | The affinity of a molecule for a lipid environment. Modifications to the base, sugar, or phosphate moiety can increase lipophilicity. | Higher lipophilicity generally leads to increased passive diffusion across the cell membrane.[3][4] |
| Polarity | The presence of charged or highly polar groups, such as the phosphate backbone in cyclic nucleotides. | High polarity hinders passive diffusion across the lipophilic cell membrane.[3] |
| Molecular Size | The overall size and three-dimensional shape of the molecule. | Smaller molecules generally exhibit better permeability. |
| Efflux Transporters | Membrane proteins that actively pump substrates out of the cell, such as P-glycoprotein (P-gp). | If the compound is a substrate for an efflux transporter, its net permeability will be reduced.[6] |
| Uptake Transporters | Membrane proteins that facilitate the entry of substrates into the cell. | If the compound is a substrate for an uptake transporter, its permeability will be enhanced. |
Experimental Protocols for Assessing Membrane Permeability
To quantitatively assess the membrane permeability of compounds like this compound, two standard in vitro assays are widely employed: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability.[7] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[7] This assay is particularly useful in early drug discovery for ranking compounds based on their passive diffusion characteristics.[7]
Detailed Methodology for PAMPA:
-
Preparation of the Artificial Membrane: A filter plate (donor plate) is coated with a solution of lipids (e.g., 1-2% lecithin) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.[2][8]
-
Compound Preparation: The test compound, such as this compound, is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration, typically in the range of 10-500 µM.[8][9]
-
Assay Setup: The acceptor plate is filled with buffer. The donor plate, containing the test compound solution, is then placed on top of the acceptor plate, creating a "sandwich".[10]
-
Incubation: The plate sandwich is incubated at room temperature for a defined period, typically ranging from 4 to 18 hours.[9][10]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[7]
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C]A is the concentration of the compound in the acceptor well at time t.
-
[C]eq is the equilibrium concentration.
-
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a cell-based model that is considered more biologically relevant than PAMPA as it can account for both passive diffusion and active transport mechanisms, including efflux and uptake.[11][12] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[11][13]
Detailed Methodology for Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) or by assessing the passage of a low-permeability marker like Lucifer Yellow.[12]
-
Compound Preparation: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specific concentration, typically around 10 µM.[11]
-
Permeability Measurement (Apical to Basolateral - A to B): The compound solution is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber. The plate is incubated at 37°C. Samples are taken from the basolateral chamber at specific time points (e.g., 30, 60, 90, and 120 minutes) and from the apical chamber at the end of the experiment.
-
Permeability Measurement (Basolateral to Apical - B to A): To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral chamber and samples taken from the apical chamber.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER): The Papp is calculated for both A to B and B to A directions. The Efflux Ratio (ER) is then calculated as:
ER = Papp (B to A) / Papp (A to B)
An ER greater than 2 suggests that the compound is a substrate for active efflux.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the PAMPA and Caco-2 permeability assays.
Caption: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: General workflow for the Caco-2 cell permeability assay.
Signaling Pathway of this compound
This compound is known to be an activator of phosphodiesterase 2 (PDE2).[1][2] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[14][15] A key characteristic of PDE2 is that its cAMP hydrolytic activity is allosterically activated by cGMP.[14][15] Therefore, by mimicking cGMP, this compound can enhance the breakdown of cAMP.
The following diagram illustrates the role of this compound in the cGMP-cAMP signaling crosstalk.
References
- 1. Cyclic nucleotide analogs as biochemical tools and prospective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 3. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Info Lipophilicity Data BIOLOG Life Science Institute [biolog.de]
- 5. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons [frontiersin.org]
- 15. The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of 5,6-DM-cBIMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on 5,6-dimethyl-1H-benzimidazole-riboside-3',5'-cyclic monophosphate (5,6-DM-cBIMP), a potent and selective activator of phosphodiesterase 2 (PDE2). This document summarizes the key quantitative findings, details the experimental methodologies used in its characterization, and visualizes its mechanism of action within the relevant signaling pathways.
Core Findings: Quantitative Data on this compound's Effects
The primary effect of this compound is the allosteric activation of PDE2, an enzyme that hydrolyzes the cyclic nucleotides cAMP and cGMP. Preliminary studies have quantified this activation, demonstrating a significant enhancement of PDE2's catalytic activity. The key quantitative data from these studies are summarized below.
| Compound | Target Enzyme | Effect | Magnitude of Effect | Reference |
| This compound | Phosphodiesterase 2 (PDE2) | Activation | Up to 40-fold increase in cAMP and cGMP hydrolysis | [1] |
Experimental Protocols
The following section details the methodologies employed to characterize the effects of this compound on PDE2 activity. The protocol is based on established phosphodiesterase enzyme assays.
Phosphodiesterase 2 (PDE2) Enzymatic Activity Assay
This assay measures the hydrolytic activity of PDE2 on its substrates, cAMP and cGMP, in the presence and absence of this compound.
1. Reagents and Materials:
-
Recombinant purified PDE2 enzyme
-
This compound
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG 1-X8)
-
Assay Buffer: 40 mM MOPS, pH 7.5, 0.8 mM EGTA, 15 mM magnesium acetate, 0.2 mg/mL BSA
-
Scintillation fluid
-
Scintillation counter
2. Assay Procedure:
-
The PDE2 enzyme is diluted in the assay buffer to the desired concentration.
-
A reaction mixture is prepared containing the assay buffer, PDE2 enzyme, and varying concentrations of this compound (or vehicle control).
-
The reaction is initiated by the addition of the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to a final concentration appropriate for the desired kinetics (typically below the Kₘ value).
-
The reaction is incubated at 30°C for a predetermined time, ensuring that substrate hydrolysis does not exceed 20% of the total substrate.
-
The reaction is terminated by heat inactivation (e.g., boiling for 1 minute).
-
After cooling, snake venom nucleotidase is added to the reaction mixture and incubated for 10 minutes at 30°C. This enzyme converts the resulting [³H]-5'-AMP or [³H]-5'-GMP to the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
The mixture is then passed through an anion-exchange resin column. The negatively charged unreacted substrate and the product 5'-monophosphate are retained by the resin, while the uncharged radiolabeled nucleoside passes through.
-
The eluate containing the [³H]-nucleoside is collected into a scintillation vial.
-
Scintillation fluid is added, and the radioactivity is quantified using a scintillation counter.
3. Data Analysis:
-
The amount of hydrolyzed substrate is calculated from the measured radioactivity.
-
The fold activation of PDE2 by this compound is determined by comparing the enzyme activity in the presence of the compound to the basal activity (vehicle control).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway in which this compound acts and a typical experimental workflow for its characterization.
Caption: PDE2 signaling pathway showing activation by this compound.
Caption: Experimental workflow for PDE2 activity assay.
References
In Vitro Characterization of STING Agonists: A Technical Guide Focused on 5,6-dimethylxanthenone-4-acetic acid (DMXAA)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request specified the in vitro characterization of 5,6-DM-cBIMP. However, literature review indicates that this compound (5,6-Dimethylbenzimidazole riboside-3',5'-monophosphate) is a membrane-permeant activator of phosphodiesterase type II (PDE2) and not a recognized STING agonist.[1][2] In contrast, 5,6-dimethylxanthenone-4-acetic acid (DMXAA) is a well-characterized, potent mouse-selective STING (Stimulator of Interferon Genes) agonist.[3][4][5][6][7] Given the context of STING activation, this guide will focus on the in vitro characterization of DMXAA as a representative small-molecule STING agonist, providing the requested in-depth technical information, data presentation, and visualizations relevant to this class of compounds.
Introduction to DMXAA and the STING Pathway
5,6-dimethylxanthenone-4-acetic acid (DMXAA), also known as vadimezan, is a small-molecule immunomodulatory agent.[8] While initially developed as a vascular disrupting agent, its potent anti-tumor effects in murine models were found to be mediated through the activation of the STING pathway.[7][9] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating a type I interferon response.[6]
DMXAA directly binds to and activates murine STING, leading to a conformational change that triggers downstream signaling.[7] This activation results in the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[6][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[6] It is crucial to note that DMXAA is a potent activator of murine STING but does not effectively activate human STING, a key factor in its clinical trial outcomes.[4][7] However, some studies suggest it may act as a partial agonist or antagonist of human STING.[4][10]
Quantitative In Vitro Activity of DMXAA
The in vitro activity of DMXAA is typically quantified by measuring the induction of downstream effectors of STING activation, such as IFN-β and other cytokines. The half-maximal effective concentration (EC50) can vary depending on the cell type and assay format.
| Cell Line | Assay Type | Readout | DMXAA EC50 (µg/mL) | Reference |
| Murine Macrophages | IFN-β Reporter Assay | Luciferase | ~10-25 | [4] |
| THP-1 Dual Reporter | SEAP Reporter Assay (NF-κB) | SEAP Activity | >100 (inactive) | [10] |
| Human PBMCs | ELISA | IFN-β | Inactive | [7] |
| Murine Dendritic Cells | ELISA | IFN-β | Not specified |
Experimental Protocols for In Vitro Characterization
This assay measures the activation of the IRF3 or NF-κB transcription factors downstream of STING.
-
Cell Line: HEK293T cells stably expressing murine STING and a luciferase reporter gene under the control of an IFN-β promoter (for IRF3 activity) or an NF-κB response element. THP-1 dual reporter cells can also be used, which express secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB response element.[10]
-
Reagents:
-
DMXAA (solubilized in DMSO)
-
Positive control (e.g., cGAMP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent or SEAP detection reagent
-
-
Protocol:
-
Seed reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of DMXAA and the positive control in cell culture medium.
-
Remove the existing medium from the cells and add the compound dilutions.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
Measure luciferase activity using a luminometer or SEAP activity using a spectrophotometer according to the manufacturer's instructions.
-
Plot the dose-response curve and calculate the EC50 value.
-
This assay directly measures the production of cytokines, such as IFN-β and TNF-α, from immune cells following STING activation.
-
Cell Line: Murine bone marrow-derived macrophages (BMDMs) or a murine macrophage cell line like RAW 264.7.
-
Reagents:
-
DMXAA (solubilized in DMSO)
-
LPS (lipopolysaccharide) as a positive control for TNF-α
-
Cell culture medium (e.g., RPMI with 10% FBS)
-
ELISA kits for murine IFN-β and TNF-α
-
-
Protocol:
-
Plate BMDMs or RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of DMXAA or the positive control.
-
Incubate for 6-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IFN-β and TNF-α in the supernatants using ELISA kits according to the manufacturer's protocol.
-
This method is used to detect the phosphorylation of key signaling proteins in the STING pathway.
-
Cell Line: Murine macrophages or dendritic cells.
-
Reagents:
-
DMXAA
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-TBK1, total TBK1, phospho-IRF3, and total IRF3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with DMXAA for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: DMXAA activates the STING pathway, leading to the transcription of type I interferons.
Caption: Workflow for the in vitro characterization of DMXAA's STING agonist activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5,6-DM-cBIMP in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dimethyl-cBiMP (5,6-DM-cBIMP) is a cell-permeable cyclic nucleotide analog that acts as a potent and specific agonist of phosphodiesterase 2 (PDE2). PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). A key regulatory feature of PDE2 is that cGMP binding to its GAF-B domain allosterically activates the enzyme, leading to an increased rate of cAMP hydrolysis. By activating PDE2, this compound provides a valuable tool for investigating the intricate cross-talk between cGMP and cAMP signaling pathways in various cellular contexts. These application notes provide detailed protocols for the use of this compound in cell culture experiments to modulate intracellular cyclic nucleotide levels.
Mechanism of Action
This compound mimics the effect of cGMP by binding to the GAF-B domain of PDE2, thereby activating its phosphodiesterase activity. This leads to a reduction in intracellular cAMP levels, particularly in cellular compartments where PDE2 is localized. This targeted reduction in cAMP can influence a wide array of downstream signaling events, including those mediated by Protein Kinase A (PKA).
Data Presentation
Currently, publicly available literature does not provide specific quantitative data on the effective concentration of this compound in various cell lines or detailed dose-response curves. The following table is provided as a template for researchers to populate with their own experimental data. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental endpoint of interest.
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Observed Effect on cAMP Levels | Downstream Cellular Response |
| e.g., HEK293 | e.g., 24 | e.g., 1, 10, 50, 100 | e.g., % decrease | e.g., Reporter gene activity |
| e.g., Primary Cardiomyocytes | e.g., 1, 6, 12, 24 | e.g., 1, 10, 50, 100 | e.g., % decrease | e.g., Contractility changes |
| e.g., Primary Neurons | e.g., 48 | e.g., 1, 10, 50, 100 | e.g., % decrease | e.g., Neurite outgrowth |
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
This protocol provides a general guideline for applying this compound to adherent or suspension cell cultures.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS)
-
Appropriate cell culture plates or flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Cell Seeding:
-
For adherent cells, seed the cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or 96-well plates) at a density that will ensure they are in the logarithmic growth phase and have reached the desired confluency (typically 70-80%) at the time of treatment.
-
For suspension cells, seed the cells in appropriate flasks at a suitable density for your experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for treatment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Gently wash the cells with sterile PBS (optional, but recommended for removing residual serum or medium components).
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells or flasks.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24, or 48 hours). The optimal incubation time will depend on the cell type and the specific downstream effect being measured.
-
-
Downstream Analysis:
-
Following the incubation period, harvest the cells for downstream analysis. This may include:
-
Measurement of intracellular cAMP and cGMP levels using commercially available ELISA or FRET-based biosensor kits.
-
Western blotting to analyze the phosphorylation status of PKA target proteins.
-
Gene expression analysis (e.g., qPCR or RNA-seq).
-
Cell viability or proliferation assays.
-
Functional assays specific to the cell type (e.g., contractility assays for cardiomyocytes, neurite outgrowth assays for neurons).
-
-
Workflow for Treating Cultured Cells with this compound
Caption: Workflow for cell culture experiments using this compound.
Signaling Pathway
Modulation of cAMP Signaling by this compound via PDE2 Activation
The following diagram illustrates the mechanism by which this compound modulates the cAMP signaling pathway.
Caption: this compound activates PDE2, leading to cAMP hydrolysis.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of PDE2 in regulating cAMP-mediated signaling pathways. The protocols and information provided herein serve as a guide for researchers to design and execute robust cell culture experiments. It is imperative to empirically determine the optimal experimental conditions, including concentration and treatment duration, for each specific cell line and biological question being addressed. Careful experimental design and data interpretation will enable a deeper understanding of the complex interplay between cGMP and cAMP signaling in health and disease.
Application Notes and Protocols for PDE2 Activation Assay Using 5,6-DM-cBIMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). A key regulatory feature of PDE2 is its allosteric activation by cGMP, which binds to the GAF-B domain of the enzyme and significantly increases its hydrolytic activity towards cAMP. This cGMP-cAMP crosstalk plays a crucial role in various physiological processes, making PDE2 an important target for drug discovery. 5,6-dimethyl-cBIMP (5,6-DM-cBIMP) is a cyclic nucleotide analog that acts as a potent and specific agonist for the GAF domains of PDE2, leading to its activation.[1][2] These application notes provide detailed protocols for assessing the activation of PDE2 by this compound using common laboratory techniques.
Signaling Pathway of PDE2 Activation
The activation of PDE2 by cGMP or its analogs like this compound is a critical cellular signaling event. The following diagram illustrates this pathway, where the binding of the agonist to the GAF domain of PDE2 leads to a conformational change and subsequent enhancement of cAMP hydrolysis.
Caption: PDE2 activation signaling pathway.
Quantitative Data Summary
The activation of PDE2 by this compound has been quantified, demonstrating its potency and efficacy. The following table summarizes the key parameters of PDE2 activation by this compound in comparison to the natural activator, cGMP.
| Activator | Parameter | Value | Substrate | Reference |
| This compound | EC50 | 1 µM | < 10 µM cAMP | [1] |
| Fold Activation | ~40-fold | < 10 µM cAMP | [1] | |
| cGMP | EC50 | 1 µM | < 10 µM cAMP | [1] |
| Fold Activation | ~40-fold | < 10 µM cAMP | [1] |
Experimental Protocols
Several methods can be employed to measure the activation of PDE2 by this compound. Below are detailed protocols for three common assays: a radioactive enzyme assay, an isothermal titration calorimetry (ITC) assay, and a FRET-based assay.
Radioactive Enzyme Assay Protocol
This traditional method measures the hydrolysis of radiolabeled cAMP to AMP.
Experimental Workflow:
Caption: Radioactive PDE2 assay workflow.
Methodology:
-
Assay Buffer Preparation: Prepare an assay buffer containing 40 mM MOPS (pH 7.5), 0.5 mM EGTA, 1 mM MgCl₂, and 0.1% BSA.
-
Reagent Preparation:
-
Dilute purified recombinant PDE2 enzyme in assay buffer to the desired concentration (e.g., 0.1-10 nM).
-
Prepare a solution of [³H]-cAMP (specific activity ~30 Ci/mmol) in assay buffer. The final concentration in the assay should be below the Km of PDE2 for cAMP (~30 µM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 50 µL of the PDE2 enzyme solution and 50 µL of the this compound solution at various concentrations (or buffer for basal activity control).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding 100 µL of the [³H]-cAMP solution.
-
Incubate for a fixed time (e.g., 10-30 minutes) at 30°C, ensuring that substrate hydrolysis does not exceed 20%.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by boiling the tubes for 2 minutes.
-
Cool the tubes on ice.
-
Add 50 µL of 5'-nucleotidase (e.g., from Crotalus atrox, 10 mg/mL) to convert the [³H]-AMP product to [³H]-adenosine.
-
Incubate for 30 minutes at 30°C.
-
Separate the [³H]-adenosine from the unreacted [³H]-cAMP using anion-exchange chromatography (e.g., Dowex resin).
-
-
Data Analysis:
-
Measure the radioactivity of the eluted [³H]-adenosine using a scintillation counter.
-
Calculate the amount of cAMP hydrolyzed and determine the fold activation by this compound compared to the basal activity.
-
Plot the fold activation against the concentration of this compound to determine the EC50.
-
Isothermal Titration Calorimetry (ITC) Assay Protocol
ITC directly measures the heat changes associated with enzymatic reactions, providing real-time kinetic data.
Experimental Workflow:
Caption: ITC-based PDE2 assay workflow.
Methodology:
-
Solution Preparation:
-
Prepare all solutions (PDE2, cAMP, and this compound) in the same dialysis buffer (e.g., 40 mM MOPS, pH 7.5, 1 mM MgCl₂) to minimize heats of dilution.
-
The concentration of PDE2 in the reaction cell is typically in the low nanomolar range (e.g., 2 nM).
-
The concentration of cAMP in the injection syringe should be high enough to achieve saturation (e.g., 30 mM).
-
-
ITC Experiment Setup:
-
Set the ITC instrument to the desired temperature (e.g., 30°C).
-
Fill the sample cell (e.g., 1.42 mL) with the PDE2 enzyme solution containing a fixed concentration of this compound. For basal activity, omit this compound.
-
Fill the injection syringe with the cAMP solution.
-
-
Titration and Data Acquisition:
-
After thermal equilibration, perform a series of injections of the cAMP solution into the sample cell (e.g., 10 µL injections every 180 seconds).
-
The instrument will measure the heat produced after each injection, which corresponds to the rate of cAMP hydrolysis.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to obtain the heat per injection.
-
The heat rate is then plotted against the substrate concentration to determine the kinetic parameters (Vmax and Km).
-
Compare the kinetic parameters in the presence and absence of this compound to quantify its activating effect.
-
FRET-Based Live-Cell Imaging Assay Protocol
This method utilizes genetically encoded biosensors to monitor cAMP levels in real-time within living cells, providing spatial and temporal resolution.
Experimental Workflow:
Caption: FRET-based live-cell PDE2 assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or cardiomyocytes) that endogenously or exogenously expresses PDE2.
-
Transfect the cells with a plasmid encoding a cAMP FRET biosensor (e.g., Epac-based sensors).
-
-
Live-Cell Imaging Setup:
-
Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Mount the dish on an inverted fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for the donor and acceptor fluorophores).
-
-
Image Acquisition and Treatment:
-
Acquire baseline FRET images (both donor and acceptor channels) before stimulation.
-
Stimulate the cells with an adenylyl cyclase (AC) activator (e.g., Forskolin) to induce a sustained increase in intracellular cAMP levels.
-
Once a stable elevated cAMP level is reached, add this compound at various concentrations.
-
Acquire time-lapse FRET images to monitor the decrease in the FRET ratio, which corresponds to a decrease in cAMP levels due to PDE2 activation.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission) for each cell or region of interest over time.
-
The rate of decrease in the FRET ratio after the addition of this compound reflects the rate of PDE2-mediated cAMP hydrolysis.
-
Plot the rate of FRET ratio change against the concentration of this compound to determine its potency in living cells.
-
Conclusion
The provided protocols offer robust methods for characterizing the activation of PDE2 by this compound. The choice of assay will depend on the specific research question, available equipment, and desired throughput. The quantitative data confirms that this compound is a potent activator of PDE2, making it a valuable tool for studying the physiological and pathological roles of this important enzyme.
References
5,6-DM-cBIMP: A Potent Tool for Interrogating Cyclic Nucleotide Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethyl-1-(β-D-ribofuranosyl)benzimidazole-3',5'-cyclic monophosphate (5,6-DM-cBIMP) is a synthetic cyclic nucleotide analog that serves as a potent and selective agonist for cGMP-stimulated phosphodiesterase 2 (PDE2). Its ability to specifically activate PDE2 makes it an invaluable tool for dissecting the intricate roles of this enzyme in cyclic nucleotide signaling pathways. PDE2 is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). A key regulatory feature of PDE2 is its allosteric activation by cGMP, which significantly enhances its hydrolytic activity towards cAMP. This positions PDE2 as a critical node for crosstalk between the cGMP and cAMP signaling cascades.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying cyclic nucleotide signaling.
Mechanism of Action
This compound mimics the structure of endogenous cGMP, allowing it to bind to the GAF (cGMP-binding phosphodiesterases, adenylyl cyclases, and FhlA) domains of PDE2. This binding event induces a conformational change in the enzyme, leading to a significant increase in its catalytic activity. By activating PDE2, this compound effectively reduces intracellular cAMP levels in a cGMP-dependent manner, thereby influencing a multitude of downstream signaling events. This makes this compound a powerful pharmacological tool to investigate the physiological and pathological processes regulated by the interplay between cAMP and cGMP.
Data Presentation
The following table summarizes the quantitative data regarding the activation of PDE2A by this compound, as reported in the scientific literature.
| Parameter | Value | Substrate | Reference |
| AC₅₀ | 1.3 ± 0.2 µM | 1 µM cAMP | [1] |
| Maximal Activation | ~40-fold increase | 1 µM cAMP | [1] |
Table 1: Quantitative Activation Data for this compound on PDE2A
AC₅₀ (Half-maximal activation constant) represents the concentration of this compound required to achieve 50% of the maximal activation of PDE2.
Signaling Pathways and Experimental Workflows
The activation of PDE2 by this compound initiates a signaling cascade that modulates the activity of key downstream effectors of cAMP, such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
A typical experimental workflow to investigate the effects of this compound involves treating cells with the compound and subsequently measuring changes in cyclic nucleotide levels and the activity of downstream effectors.
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase 2 (PDE2) Activity Assay
This protocol is adapted from a generic radioactive phosphodiesterase assay and can be used to determine the activation of PDE2 by this compound.
Materials:
-
Recombinant human PDE2A
-
This compound
-
[³H]-cAMP (specific activity ~30-40 Ci/mmol)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 mM NaCl
-
Snake venom nucleotidase (from Crotalus atrox)
-
Dowex 1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare reaction mixtures in a total volume of 200 µL containing assay buffer, [³H]-cAMP (to a final concentration of 1 µM), and varying concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a control with no this compound.
-
Pre-incubate the reaction mixtures at 30°C for 5 minutes.
-
Initiate the reaction by adding recombinant PDE2A (final concentration ~1-5 nM).
-
Incubate at 30°C for 10-15 minutes, ensuring that less than 20% of the substrate is hydrolyzed.
-
Terminate the reaction by boiling for 2 minutes, followed by cooling on ice.
-
Add 50 µL of snake venom nucleotidase (1 mg/mL) and incubate at 30°C for 10 minutes to convert the [³H]-AMP product to [³H]-adenosine.
-
Add 1 mL of a 1:3 slurry of Dowex 1-X8 resin to each tube to bind the unreacted [³H]-cAMP.
-
Centrifuge the tubes at 2000 x g for 5 minutes.
-
Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the PDE2 activity as the amount of [³H]-adenosine formed per unit time. Plot the activity against the concentration of this compound to determine the AC₅₀.
Protocol 2: Live-Cell FRET Imaging of cAMP Levels
This protocol describes the use of a FRET-based biosensor to monitor changes in intracellular cAMP levels in response to this compound. An Epac-based biosensor (e.g., Epac-S H187) is recommended for its high signal-to-noise ratio.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Epac-based FRET biosensor plasmid
-
Transfection reagent
-
Imaging medium (e.g., HBSS)
-
This compound
-
Forskolin (B1673556) (positive control)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filters for donor and acceptor fluorophores, e.g., CFP and YFP)
Procedure:
-
Seed the cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the Epac-based FRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for sensor expression.
-
Replace the culture medium with imaging medium.
-
Mount the dish on the microscope stage and maintain at 37°C.
-
Acquire baseline FRET images by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.
-
Add a known concentration of this compound to the imaging medium.
-
Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio (acceptor emission / donor emission) over time. A decrease in the FRET ratio indicates a decrease in cAMP levels.
-
At the end of the experiment, add forskolin (a direct activator of adenylyl cyclase) to elicit a maximal increase in cAMP, which will serve as a positive control and for normalization purposes.
-
Analyze the images by calculating the FRET ratio for each time point in regions of interest (individual cells). Normalize the data to the baseline and the maximal response to forskolin.
Conclusion
This compound is a powerful and specific activator of PDE2, making it an essential tool for researchers studying the complex interplay between cAMP and cGMP signaling. The protocols and data presented here provide a framework for utilizing this compound to investigate the role of PDE2 in various cellular processes and its potential as a therapeutic target. By carefully designing and executing experiments using this compound, scientists can gain valuable insights into the regulation of cyclic nucleotide signaling in health and disease.
References
Application Notes and Protocols for In Vivo Evaluation of 5,6-DM-cBIMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of 5,6-DM-cBIMP, a membrane-permeant phosphodiesterase 2 (PDE2) agonist. The protocols outlined below are intended to facilitate the investigation of the therapeutic potential of this compound in preclinical models of cardiovascular, neurological, and inflammatory disorders.
Introduction to this compound and its Mechanism of Action
5,6-Dimethyl-1-(β-D-ribofuranosyl)benzimidazole-3',5'-cyclic monophosphate (this compound) is a cell-permeable cyclic nucleotide analog that acts as a potent and selective activator of phosphodiesterase 2 (PDE2). PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). A key regulatory feature of PDE2 is its allosteric activation by cGMP, which significantly enhances its cAMP hydrolytic activity. This positions PDE2 as a critical regulator of the crosstalk between cAMP and cGMP signaling pathways.
By activating PDE2, this compound is expected to decrease intracellular levels of cAMP, particularly in the presence of cGMP. This mechanism holds therapeutic promise for conditions characterized by excessive or dysregulated cAMP signaling.
Potential Therapeutic Applications
Based on the known roles of PDE2 and the consequences of modulating cAMP/cGMP signaling, in vivo studies of this compound are warranted in the following areas:
-
Cardiovascular Diseases: Conditions associated with chronic β-adrenergic overstimulation, such as heart failure and cardiac arrhythmias, involve elevated cAMP levels.[1] Activation of PDE2 could offer a cardioprotective effect by mitigating the detrimental consequences of excessive cAMP signaling.[1]
-
Neurological Disorders: Dysregulation of cAMP and cGMP signaling has been implicated in neuroinflammation and excitotoxicity. Investigating the effects of PDE2 activation in models of these conditions is a promising area of research.
-
Inflammatory Diseases: cAMP plays a complex role in regulating inflammatory responses. The ability of this compound to modulate cAMP levels suggests its potential as an anti-inflammatory agent.
General Considerations for In Vivo Studies
Pharmacokinetics and Toxicity: Prior to efficacy studies, it is imperative to conduct pharmacokinetic (PK) and toxicity studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile and the safety of this compound. These studies will inform the selection of appropriate doses, administration routes, and treatment schedules.
Dosing and Administration: As of the latest available information, specific in vivo dosing and administration protocols for this compound have not been published. Therefore, initial dose-ranging studies are essential. A suggested starting approach would be to test a range of doses administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The choice of vehicle should be based on the solubility of this compound.
Experimental Protocols
Cardiovascular Applications
1. Murine Model of Heart Failure
-
Objective: To evaluate the efficacy of this compound in a murine model of heart failure with reduced ejection fraction (HFrEF).
-
Animal Model: Myocardial infarction (MI) induced by permanent ligation of the left anterior descending (LAD) coronary artery in C57BL/6 mice is a widely used model of HFrEF.[2] Alternatively, a model of heart failure with preserved ejection fraction (HFpEF) can be induced in mice using a combination of a high-fat diet and L-NAME.[3]
-
Experimental Groups:
-
Sham-operated + Vehicle
-
Sham-operated + this compound
-
MI/HFpEF + Vehicle
-
MI/HFpEF + this compound (multiple dose groups)
-
-
Drug Administration: Initiate treatment with this compound at a determined time point post-surgery/induction and continue for a specified duration (e.g., daily i.p. injections for 4 weeks).
-
Endpoints and Measurements:
-
Cardiac Function: Serial echocardiography to measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Hemodynamics: Invasive pressure-volume loop analysis at the study endpoint.
-
Histopathology: Heart tissue analysis for fibrosis (Masson's trichrome or Picrosirius red staining) and cardiomyocyte hypertrophy (Wheat germ agglutinin staining).
-
Biomarkers: Measurement of plasma natriuretic peptides (e.g., BNP) and cardiac tissue levels of cAMP and cGMP.
-
Table 1: Quantitative Data Summary for Heart Failure Model
| Parameter | Sham + Vehicle | Sham + this compound | MI/HFpEF + Vehicle | MI/HFpEF + this compound (Low Dose) | MI/HFpEF + this compound (High Dose) |
| LVEF (%) | |||||
| FS (%) | |||||
| Heart Weight/Body Weight (mg/g) | |||||
| Fibrosis Area (%) | |||||
| Plasma BNP (pg/mL) | |||||
| Myocardial cAMP (pmol/mg) | |||||
| Myocardial cGMP (pmol/mg) |
2. Rodent Model of Cardiac Arrhythmia
-
Objective: To assess the anti-arrhythmic potential of this compound.
-
Animal Model: An isoproterenol-induced arrhythmia model in rats can be utilized.[4] Isoproterenol is a non-selective β-adrenergic agonist that can induce arrhythmias. Alternatively, a model using barium chloride injection in mice can be employed to induce ventricular arrhythmias.[5]
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + Isoproterenol/Barium Chloride
-
This compound (multiple dose groups) + Isoproterenol/Barium Chloride
-
-
Drug Administration: Administer this compound (e.g., i.p. or i.v.) a specified time before the arrhythmogenic challenge.
-
Endpoints and Measurements:
-
Electrocardiogram (ECG) Monitoring: Continuous ECG recording to detect and quantify arrhythmias (e.g., ventricular premature beats, ventricular tachycardia).
-
Arrhythmia Score: A scoring system can be used to quantify the severity of arrhythmias.
-
Heart Rate Variability: Analysis of heart rate changes.
-
Table 2: Quantitative Data Summary for Arrhythmia Model
| Parameter | Vehicle + Saline | Vehicle + Inducer | This compound (Low Dose) + Inducer | This compound (High Dose) + Inducer |
| Incidence of Arrhythmia (%) | ||||
| Arrhythmia Score | ||||
| Duration of Arrhythmia (s) | ||||
| Heart Rate (bpm) |
Neurological Applications
1. Mouse Model of Neuroinflammation
-
Objective: To investigate the anti-neuroinflammatory effects of this compound.
-
Animal Model: Lipopolysaccharide (LPS)-induced neuroinflammation in mice is a well-established model.[6][7] A single intraperitoneal injection of LPS induces a robust inflammatory response in the brain.
-
Experimental Groups:
-
Saline + Vehicle
-
Saline + this compound
-
LPS + Vehicle
-
LPS + this compound (multiple dose groups)
-
-
Drug Administration: Administer this compound prior to or concurrently with the LPS challenge.
-
Endpoints and Measurements:
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or multiplex assays.[8]
-
Microglial Activation: Immunohistochemical analysis of brain sections for microglial markers (e.g., Iba1).
-
Behavioral Tests: Assessment of sickness behavior (e.g., reduced locomotor activity, social withdrawal).
-
Table 3: Quantitative Data Summary for Neuroinflammation Model
| Parameter | Saline + Vehicle | Saline + this compound | LPS + Vehicle | LPS + this compound (Low Dose) | LPS + this compound (High Dose) |
| Brain TNF-α (pg/mg protein) | |||||
| Brain IL-1β (pg/mg protein) | |||||
| Iba1-positive Cells/mm² | |||||
| Locomotor Activity (counts) |
Inflammatory Applications
1. Mouse Model of Inflammatory Bowel Disease (IBD)
-
Objective: To evaluate the therapeutic potential of this compound in a model of colitis.
-
Animal Model: Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice is a widely used and reproducible model of IBD.[9][10][11]
-
Experimental Groups:
-
Control (drinking water) + Vehicle
-
Control + this compound
-
DSS + Vehicle
-
DSS + this compound (multiple dose groups)
-
-
Drug Administration: Administer this compound daily (e.g., by oral gavage or i.p. injection) during and/or after DSS administration.
-
Endpoints and Measurements:
-
Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.[11]
-
Colon Length: Measurement of colon length at the end of the study as an indicator of inflammation.
-
Histopathology: Histological scoring of colonic inflammation and tissue damage.
-
Myeloperoxidase (MPO) Activity: A biochemical marker of neutrophil infiltration in the colon.[11]
-
Table 4: Quantitative Data Summary for IBD Model
| Parameter | Control + Vehicle | Control + this compound | DSS + Vehicle | DSS + this compound (Low Dose) | DSS + this compound (High Dose) |
| Disease Activity Index (DAI) | |||||
| Colon Length (cm) | |||||
| Histological Score | |||||
| MPO Activity (U/g tissue) |
Visualizations
Caption: PDE2 Signaling Pathway Activation by this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Experimental Heart Failure Models and Their Pathophysiological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized protocols for commonly-used murine models of heart failure with preserved ejection fraction | bioRxiv [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Barium Chloride-Induced Cardiac Arrhythmia Mouse Model Exerts an Experimental Arrhythmia for Pharmacological Investigations [mdpi.com]
- 6. Rodent models of neuroinflammation for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioradiations.com [bioradiations.com]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. socmucimm.org [socmucimm.org]
Application Notes and Protocols for Measuring the Effects of 5,6-DM-cBIMP on Intracellular cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling, regulating a vast array of physiological processes. The intracellular concentration of cAMP is tightly controlled by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE2 enzyme is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). A unique characteristic of PDE2 is its allosteric activation by cGMP, which increases its cAMP hydrolytic activity.
5,6-dimethyl-1-(β-D-ribofuranosyl)benzimidazole-3',5'-cyclic monophosphate (5,6-DM-cBIMP) is a cell-permeable cyclic nucleotide analog that acts as a potent agonist of PDE2.[1] By activating PDE2, this compound can significantly enhance the hydrolysis of cAMP, leading to a decrease in intracellular cAMP levels.[1] This makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the PDE2-mediated cGMP/cAMP signaling crosstalk in various cellular contexts, including cardiovascular and neurological systems.[2]
These application notes provide detailed protocols for measuring the effects of this compound on intracellular cAMP levels, enabling researchers to accurately quantify the impact of this compound on cellular signaling pathways.
Data Presentation
| Compound | Cell Line/Tissue | Stimulation Conditions | Parameter | Value | Reference |
| This compound | [e.g., HEK293, Primary Cardiomyocytes] | Forskolin (B1673556) (10 µM) | EC50 for cAMP reduction | [Insert experimentally determined value] | [Your Data] |
| This compound | [e.g., HEK293, Primary Cardiomyocytes] | Basal | % cAMP reduction at [X] µM | [Insert experimentally determined value] | [Your Data] |
Signaling Pathway
The following diagram illustrates the mechanism by which this compound reduces intracellular cAMP levels through the activation of PDE2.
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels using a Competitive ELISA Assay
This protocol describes the measurement of intracellular cAMP in cultured cells following treatment with this compound. The assay is based on the principle of a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell line of interest (e.g., HEK293, CHO, or primary cells)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO or appropriate solvent)
-
Forskolin (stock solution in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX), a non-selective PDE inhibitor (stock solution in DMSO)
-
Cell lysis buffer
-
cAMP ELISA kit (commercially available from various suppliers)
-
Microplate reader
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Pre-incubation with PDE Inhibitor (Optional): To elevate basal cAMP levels and enhance the detection of PDE2 activity, you can pre-incubate the cells with a non-selective PDE inhibitor like IBMX (e.g., 100 µM) for 10-30 minutes.
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium or an appropriate assay buffer.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation of cAMP Production:
-
To measure the effect of this compound on stimulated cAMP levels, add forskolin (e.g., 1-10 µM final concentration) to the wells containing this compound or vehicle.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C. This time should be optimized for the cell type used.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add the cell lysis buffer provided in the cAMP ELISA kit to each well.
-
Incubate on a plate shaker for 10-20 minutes at room temperature to ensure complete cell lysis.
-
-
cAMP Measurement:
-
Follow the instructions provided with the commercial cAMP ELISA kit. This typically involves transferring the cell lysates to the ELISA plate pre-coated with a cAMP-specific antibody, adding a horseradish peroxidase (HRP)-conjugated cAMP competitor, and then a substrate for color development.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the concentration of this compound to determine the dose-response relationship and calculate the EC50 value.
-
Protocol 2: Real-Time Measurement of Intracellular cAMP using a FRET-based Biosensor
This protocol allows for the real-time monitoring of cAMP dynamics in living cells using a genetically encoded Förster Resonance Energy Transfer (FRET)-based cAMP biosensor. This method provides high temporal resolution.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Plasmid encoding a FRET-based cAMP biosensor (e.g., Epac-based sensors)
-
Transfection reagent
-
Imaging medium (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound
-
Forskolin
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for the specific biosensor)
Experimental Workflow Diagram:
Procedure:
-
Cell Transfection: Transfect the cells with the FRET-based cAMP biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Culture: Plate the transfected cells on glass-bottom dishes or coverslips suitable for microscopy and culture for 24-48 hours to allow for biosensor expression.
-
Live-Cell Imaging Setup:
-
On the day of the experiment, replace the culture medium with imaging medium.
-
Mount the dish/coverslip on the fluorescence microscope.
-
Identify cells expressing the biosensor.
-
-
Baseline FRET Measurement: Acquire a baseline FRET signal by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.
-
Stimulation and Treatment:
-
To observe the effect of this compound on elevated cAMP levels, first stimulate the cells with forskolin to increase intracellular cAMP. This will result in a change in the FRET ratio.
-
Once a stable, elevated cAMP level is achieved, add this compound to the imaging medium.
-
-
Real-Time FRET Recording: Continuously record the donor and acceptor fluorescence intensities over time to monitor the decrease in cAMP levels induced by this compound.
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission) for each time point.
-
Normalize the FRET ratio to the baseline to represent the relative change in intracellular cAMP concentration.
-
Plot the normalized FRET ratio over time to visualize the kinetics of cAMP hydrolysis upon this compound addition.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure the effects of the PDE2 agonist this compound on intracellular cAMP levels. By utilizing these methodologies, scientists can further elucidate the role of PDE2 in various signaling pathways and its potential as a therapeutic target in drug development. The structured data presentation format and clear visualization of the signaling pathway and experimental workflows are designed to facilitate robust and reproducible research.
References
Techniques for Assessing PDE2 Activity with 5,6-DM-cBIMP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly increases its cAMP hydrolytic activity. This mechanism positions PDE2 as a critical integrator of the cAMP and cGMP signaling pathways. The compound 5,6-dimethyl-c-BIMP (5,6-DM-cBIMP) is a cGMP analog that acts as a potent agonist of PDE2, making it a valuable tool for studying the enzyme's function and for screening for novel PDE2 modulators.
These application notes provide detailed protocols for assessing the activation of PDE2 by this compound using two common methodologies: a radiometric assay and a fluorescence polarization assay.
Signaling Pathway of PDE2 Activation
The following diagram illustrates the central role of PDE2 in the crosstalk between cGMP and cAMP signaling pathways. Elevated intracellular cGMP, either through the action of nitric oxide (NO) on soluble guanylate cyclase (sGC) or natriuretic peptides on particulate guanylate cyclase (pGC), leads to the allosteric activation of PDE2. Activated PDE2 then enhances the degradation of cAMP, thereby modulating downstream cAMP-dependent processes. This compound mimics the action of cGMP in this pathway.
Quantitative Data
| Activator | Parameter | Value | Description |
| cGMP | AC50 | ~0.1 - 1 µM | Concentration of cGMP required to achieve 50% of the maximal activation of PDE2's cAMP hydrolysis. |
| This compound | AC50 | To be determined | Concentration of this compound required to achieve 50% of the maximal activation of PDE2's cAMP hydrolysis. |
| cAMP | Km | ~2 - 5 µM | Substrate concentration at which the enzyme velocity is half-maximal (in the absence of cGMP activation). |
Experimental Protocols
Two primary methods for assessing PDE2 activation by this compound are detailed below.
Protocol 1: Radiometric PDE2 Activation Assay
This protocol measures the hydrolysis of radiolabeled cAMP ([³H]-cAMP) to [³H]-AMP by recombinant PDE2 in the presence of this compound.
Materials:
-
Recombinant human PDE2A
-
[³H]-cAMP (specific activity ~30-40 Ci/mmol)
-
This compound
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 0.1 M HCl
-
Dowex-1 resin or equivalent anion exchange resin
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Experimental Workflow:
Procedure:
-
Prepare Reagents:
-
Dilute recombinant PDE2 to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer.
-
Prepare the [³H]-cAMP substrate mix by diluting it in Assay Buffer to a final concentration of approximately 1 µM.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 25 µL of the serially diluted this compound solutions. Include a control with buffer only for basal activity.
-
Add 25 µL of the diluted PDE2 enzyme solution to each well.
-
-
Pre-incubation:
-
Pre-incubate the plate for 10 minutes at 30°C to allow the agonist to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 50 µL of the [³H]-cAMP substrate mix to each well.
-
Incubate the plate for 15-30 minutes at 30°C. The incubation time should be optimized to ensure that substrate hydrolysis does not exceed 20-30%.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Separation of Product:
-
Prepare a slurry of Dowex-1 resin in water.
-
Add a defined volume of the resin slurry to each well and incubate to allow the unreacted [³H]-cAMP to bind to the resin.
-
Centrifuge the plate to pellet the resin.
-
-
Measurement and Analysis:
-
Carefully transfer a portion of the supernatant (containing the [³H]-AMP product) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Plot the measured radioactivity (counts per minute, CPM) against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the AC50 value.
-
Protocol 2: Fluorescence Polarization (FP) PDE2 Activation Assay
This protocol utilizes a fluorescently labeled cAMP analog as a substrate. The hydrolysis of this substrate by PDE2 leads to a decrease in its molecular size and a corresponding decrease in fluorescence polarization.
Materials:
-
Recombinant human PDE2A
-
Fluorescently labeled cAMP substrate (e.g., fluorescein-cAMP)
-
This compound
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute recombinant PDE2 to the optimal concentration in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Prepare the fluorescein-cAMP substrate at a concentration near its Km value in Assay Buffer.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add 5 µL of the serially diluted this compound.
-
Add 5 µL of the diluted PDE2 enzyme.
-
-
Pre-incubation:
-
Pre-incubate for 10 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the fluorescein-cAMP substrate.
-
Immediately begin reading the fluorescence polarization signal at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial rate of the reaction by calculating the slope of the linear portion of the polarization versus time curve.
-
Plot the reaction rates against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to calculate the AC50.
-
Conclusion
The provided protocols offer robust methods for characterizing the activation of PDE2 by the cGMP analog this compound. The choice between the radiometric and fluorescence polarization assay will depend on the available equipment and throughput requirements. The radiometric assay is a classic and highly sensitive method, while the FP assay is a homogeneous, non-radioactive alternative suitable for high-throughput screening. Accurate determination of the AC50 value for this compound will provide a quantitative measure of its potency as a PDE2 activator and will be crucial for its use as a research tool in studying the intricate role of PDE2 in cellular signaling.
Troubleshooting & Optimization
5,6-DM-cBIMP solubility and stability issues
Disclaimer: The compound "5,6-DM-cBIMP" is not a widely recognized standard chemical name in publicly available scientific literature. This guide is based on the assumption that "this compound" refers to a cyclic monophosphate derivative of 5,6-dimethylbenzimidazole (B1208971), a known component of vitamin B12. The following information is extrapolated from the properties of 5,6-dimethylbenzimidazole and general principles of handling cyclic nucleotide analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Based on its inferred structure, this compound is a synthetic cyclic nucleotide analog. It is likely designed to function as a mimetic or an antagonist of endogenous cyclic nucleotides, potentially interfering with signaling pathways that utilize second messengers like cAMP or cGMP. Its 5,6-dimethylbenzimidazole core suggests it may also play a role in pathways involving vitamin B12 or other bacterial signaling cascades.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture. For short-term storage of stock solutions (up to one week), aliquots can be kept at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize degradation from freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder
Symptoms:
-
The lyophilized powder does not readily go into solution.
-
Visible particulates remain after vortexing or sonication.
-
Precipitation occurs after the solution is prepared.
Possible Causes:
-
Incorrect Solvent: The polarity of the solvent may not be suitable for the hydrophobic 5,6-dimethylbenzimidazole moiety.
-
Low Temperature: Attempting to dissolve the compound at a low temperature can decrease solubility.
-
Concentration Too High: The desired concentration may exceed the solubility limit of the compound in the chosen solvent.
Solutions:
-
Solvent Selection: While initial attempts may be made with aqueous buffers, a co-solvent may be necessary. It is recommended to first dissolve this compound in a small amount of DMSO or ethanol (B145695) before adding it to an aqueous buffer.
-
Gentle Warming: Warm the solution to 30-37°C to aid in dissolution. Avoid aggressive heating, as it may lead to degradation.
-
Sonication: Use a bath sonicator to break up aggregates and enhance dissolution.
-
pH Adjustment: The pH of the buffer can influence the solubility of cyclic nucleotides. Test a range of pH values (e.g., 6.0-8.0) to find the optimal condition.
Issue 2: Inconsistent or No Activity in Biological Assays
Symptoms:
-
Lack of expected biological response in cell-based or enzymatic assays.
-
High variability in results between experiments.
Possible Causes:
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Precipitation in Media: The compound may be precipitating out of the cell culture media or assay buffer, reducing its effective concentration.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, lowering the available concentration.
Solutions:
-
Verify Stock Solution: Before use, inspect your stock solution for any signs of precipitation. Briefly centrifuge the vial and visually inspect for a pellet.
-
Use Carrier Proteins: Including a carrier protein like BSA (0.1%) in your assay buffer can help to prevent precipitation and non-specific binding.
-
Test Solubility in Final Buffer: Perform a solubility test in your final assay buffer at the desired concentration before running the full experiment.
-
Use Low-Adhesion Labware: Consider using low-adhesion microplates and pipette tips to minimize loss of the compound.
Data and Protocols
Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data is inferred and should be confirmed experimentally.
| Solvent | Approximate Solubility | Notes |
| DMSO | > 50 mM | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~ 25 mM | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | < 1 mM | Solubility in aqueous buffers is limited. |
| Cell Culture Media | Variable | Solubility depends on the specific media components (e.g., serum). |
Stability Profile
The stability of this compound is critical for obtaining reliable experimental results. The table below outlines its stability under various conditions.
| Condition | Stability | Recommendations |
| Lyophilized Powder | Stable for > 1 year at -20°C | Store in a desiccator, protected from light. |
| Aqueous Solution (pH 7.4) | Limited stability (hours at room temp) | Prepare fresh solutions for each experiment. |
| DMSO Stock Solution | Stable for up to 3 months at -20°C | Store in small aliquots to avoid repeated freeze-thaw cycles. |
| Freeze-Thaw Cycles | Prone to degradation | Aliquot stock solutions into single-use volumes. |
| Light Exposure | Potential for photodegradation | Handle the compound and its solutions in low-light conditions. Use amber vials. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Pre-warm Solvents: Bring DMSO to room temperature before use.
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add Solvent: Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes.
-
Inspect: Visually confirm that the solution is clear and free of particulates.
-
Aliquot and Store: Dispense into single-use aliquots in amber vials and store at -80°C.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Hypothetical signaling pathway for this compound.
Technical Support Center: Navigating Experiments with 5,6-Disubstituted Cyclic Monophosphates
Disclaimer: The compound "5,6-DM-cBIMP" does not correspond to a commonly recognized chemical entity in major databases. Based on structural similarities and common experimental contexts, it is highly probable that your query pertains to one of two compounds: Sp-5,6-DCl-cBIMPS , a potent activator of cAMP-dependent Protein Kinase (PKA), or 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) , a mouse-selective STING agonist.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for both compounds to address potential experimental pitfalls.
Section 1: Sp-5,6-DCl-cBIMPS - PKA Activator
Sp-5,6-DCl-cBIMPS is a highly potent and specific activator of cAMP-dependent protein kinases (PKA) and is particularly useful for experiments in intact cells due to its high membrane permeability and metabolic stability.[1]
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to Sp-5,6-DCl-cBIMPS treatment. What are the possible reasons?
A1: Several factors could contribute to a lack of cellular response:
-
Incorrect Concentration: Ensure you are using the appropriate concentration range. Sp-5,6-DCl-cBIMPS is potent, with effective concentrations typically in the micromolar range. Refer to literature for cell-type-specific effective concentrations. For example, it stimulates insulin (B600854) release from pancreatic islets at concentrations as low as 5 µM.[2]
-
Cellular PKA Expression: Verify that your cell line expresses adequate levels of PKA. The responsiveness to Sp-5,6-DCl-cBIMPS is dependent on the presence of its target.
-
Compound Degradation: Although metabolically stable, improper storage can lead to degradation. Store the compound at –70°C as recommended.
-
Solubility Issues: While soluble in water and DMSO, improper dissolution can lead to lower effective concentrations. Ensure the compound is fully dissolved before adding it to your cell culture medium.
Q2: I am observing off-target effects in my experiment. How can I confirm they are not PKA-mediated?
A2: To confirm that the observed effects are PKA-dependent, consider the following controls:
-
Use a PKA inhibitor: Pre-treat your cells with a specific PKA inhibitor (e.g., H-89) before adding Sp-5,6-DCl-cBIMPS. If the observed effect is abolished, it is likely PKA-mediated.
-
Use a structurally related but inactive analog: The corresponding Rp-isomer of Sp-5,6-DCl-cBIMPS can serve as a negative control as it does not activate PKA.[1]
-
Downstream Target Phosphorylation: Assess the phosphorylation status of known PKA substrates (e.g., CREB) to confirm PKA activation by Western blot.
Q3: What is the best way to prepare and store Sp-5,6-DCl-cBIMPS solutions?
A3: For optimal results:
-
Stock Solutions: Prepare a concentrated stock solution in DMSO or water. Sp-5,6-DCl-cBIMPS is soluble in water at approximately 1 mM.
-
Storage: Store stock solutions at –70°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 419.2 g/mol (Sodium Salt) | [1] |
| Purity | >99% (HPLC) | [1] |
| Solubility | ~1 mM in Water; Soluble in DMSO, Ethanol | |
| Storage Temperature | -70°C | |
| Metabolic Stability | Completely stable against mammalian PDE types I & III; very slowly hydrolyzed by PDE type II | [1] |
Experimental Protocols
Protocol 1: Assessment of PKA Activation in Intact Cells
-
Cell Culture: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Sp-5,6-DCl-cBIMPS in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing different concentrations of Sp-5,6-DCl-cBIMPS or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours).
-
Lysis and Western Blot: Lyse the cells and perform Western blot analysis to detect the phosphorylation of PKA substrates, such as CREB (at Ser133). An increase in phosphorylation will indicate PKA activation.
Signaling Pathway Visualization
Caption: cAMP/PKA Signaling Pathway Activation by Sp-5,6-DCl-cBIMPS.
Section 2: 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) - STING Agonist
DMXAA is a potent activator of the STING (Stimulator of Interferon Genes) pathway in mice, leading to the induction of type I interferons and other cytokines.[3] It is crucial to note that DMXAA does not activate human STING , a common and critical pitfall in translational research.[4][5]
Frequently Asked Questions (FAQs)
Q1: I am not observing any STING activation in my human cell line after DMXAA treatment. Why?
A1: This is an expected result. DMXAA is a mouse-selective STING agonist and does not activate the human STING protein.[4][5] This species-specificity is a well-documented reason for the failure of DMXAA in human clinical trials.[4] For experiments in human cells, you must use a human-active STING agonist, such as cGAMP.
Q2: My in vivo mouse experiments with DMXAA are showing inconsistent tumor regression. What could be the cause?
A2: Inconsistent results in vivo can arise from several factors:
-
Tumor Microenvironment: The anti-tumor effects of DMXAA are heavily dependent on the immune composition of the tumor microenvironment, particularly the presence of macrophages.[6] Variability in the tumor microenvironment between individual mice can lead to different outcomes.
-
Route of Administration: The route of administration (e.g., intraperitoneal vs. intratumoral) can significantly impact the local concentration of DMXAA and its effectiveness.
-
Dosing and Formulation: Ensure consistent and accurate dosing. DMXAA has poor aqueous solubility, and improper formulation can lead to precipitation and reduced bioavailability.
-
Mouse Strain: While DMXAA is active in mice, there might be subtle strain-specific differences in the immune response to STING activation.
Q3: How should I prepare DMXAA for in vitro and in vivo experiments to avoid solubility issues?
A3: DMXAA is sparingly soluble in aqueous buffers.[7]
-
In Vitro: Prepare a concentrated stock solution in DMSO (soluble up to 20 mM) or DMF (soluble up to 14 mg/ml with warming).[8] For cell-based assays, dilute the stock solution into the culture medium. Be aware that high concentrations of DMSO can be toxic to cells.
-
In Vivo: For in vivo administration, DMXAA can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9] It is also possible to dissolve DMXAA in a 7.5% sodium bicarbonate solution with heating and sonication.[10] Always prepare fresh formulations for in vivo use.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 282.29 g/mol | |
| Purity | ≥98% | [7] |
| Solubility | DMSO: up to 20 mM; DMF: ~14 mg/ml (with warming); Sparingly soluble in aqueous buffers. | [7][8] |
| Storage | Store at +4°C or -20°C as a solid. | [7] |
| Stability | ≥ 4 years when stored as a solid at -20°C. | [11] |
Experimental Protocols
Protocol 2: In Vitro STING Activation in Murine Macrophages
-
Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from mice and culture them in appropriate medium.
-
Compound Preparation: Prepare a 10 mM stock solution of DMXAA in DMSO.
-
Cell Treatment: Treat the BMDMs with DMXAA at a final concentration of 100 µg/ml.[12] Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 6-24 hours.
-
Analysis:
-
Cytokine Measurement: Collect the supernatant and measure the levels of IFN-β and other cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Gene Expression Analysis: Isolate RNA from the cells and perform qRT-PCR to measure the expression of interferon-stimulated genes (ISGs) like Ifnb1, Cxcl10, and Isg15.
-
Western Blot: Analyze cell lysates for the phosphorylation of TBK1 and IRF3 to confirm pathway activation.
-
Signaling Pathway Visualization
References
- 1. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.search.gonzaga.edu [library.search.gonzaga.edu]
- 6. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tribioscience.com [tribioscience.com]
- 9. Vadimezan | DMXAA | STING agonist | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
refining 5,6-DM-cBIMP dosage for specific cell lines
Welcome to the technical support center for 5,6-dimethyl-9-cyclopentyl-9H-purin-6-amine (5,6-DM-cBIMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the dosage of this compound for specific cell lines and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeant analog of cyclic adenosine (B11128) monophosphate (cAMP) that functions as a potent activator of cGMP-stimulated phosphodiesterase 2 (PDE2). PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). The binding of cGMP to the regulatory GAF-B domain of PDE2 allosterically increases its hydrolytic activity towards cAMP. By activating PDE2, this compound can lead to a rapid decrease in intracellular cAMP levels, thereby modulating downstream signaling pathways.
Q2: What are the expected downstream effects of treating cells with this compound?
A2: The primary effect of this compound is the activation of PDE2, leading to the hydrolysis of cAMP. This reduction in cAMP levels can have various downstream consequences depending on the cell type and the signaling pathways active within it. These can include:
-
Modulation of Protein Kinase A (PKA) activity.
-
Alterations in cellular processes regulated by cAMP, such as proliferation, differentiation, and apoptosis.
-
Crosstalk with cGMP signaling pathways.
Q3: How do I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for the desired effect in your system. A typical starting range for in vitro experiments could be from 1 µM to 100 µM.
Q4: What is the solubility and stability of this compound in cell culture media?
A4: Information regarding the solubility and stability of this compound in specific cell culture media is limited. It is advisable to prepare fresh stock solutions in a suitable solvent like DMSO and then dilute to the final concentration in your experimental medium. To ensure stability, it is recommended to prepare working solutions fresh for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect after treatment with this compound. | 1. Suboptimal concentration of this compound.2. Low or no expression of PDE2 in the cell line.3. Insufficient incubation time.4. Degradation of the compound. | 1. Perform a dose-response curve to determine the optimal concentration.2. Verify PDE2 expression in your cell line using RT-qPCR or Western blot.3. Optimize the incubation time (e.g., 30 minutes, 1 hour, 4 hours).4. Prepare fresh solutions of this compound for each experiment. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density.2. Pipetting errors.3. Variation in incubation times. | 1. Ensure a uniform single-cell suspension before seeding.2. Use calibrated pipettes and be precise with all liquid handling steps.3. Standardize all incubation periods. |
| Unexpected or off-target effects observed. | 1. The observed phenotype may be due to modulation of other cellular pathways.2. The concentration used may be too high, leading to non-specific effects. | 1. Use a PDE2 inhibitor as a control to confirm that the observed effect is PDE2-dependent.2. Lower the concentration of this compound. |
| Difficulty interpreting changes in cAMP/cGMP ratio. | The interplay between cAMP and cGMP is complex and cell-type specific. | Measure both cAMP and cGMP levels at multiple time points to understand the dynamics of the response. Consider the relative expression and activity of different phosphodiesterases in your cell line. |
Quantitative Data
Due to the limited availability of published data for this compound across a wide range of cell lines, a comprehensive table of EC50 values cannot be provided at this time. However, one study has reported significant stimulation of PDE2 activity with this compound.
| Compound | Assay Condition | Effect | Reference |
| This compound | Low cGMP concentration (0.01 µM) | ~30-fold activation of cGMP hydrolysis | [1] |
Researchers are strongly encouraged to determine the effective concentration range for their specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Determining the EC50 of this compound for cAMP Reduction
This protocol outlines a general method for determining the dose-dependent effect of this compound on intracellular cAMP levels.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (for stock solution)
-
A phosphodiesterase inhibitor (e.g., IBMX) as a positive control
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, FRET-based, or bioluminescent)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Also, prepare solutions for your vehicle control (DMSO) and positive control (e.g., 100 µM IBMX).
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the medium containing the different concentrations of this compound, vehicle control, or positive control to the respective wells.
-
Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis: After incubation, remove the treatment medium and lyse the cells according to the protocol provided with your cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using your chosen assay kit and a plate reader.
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the cAMP concentration for each treatment condition.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value.
-
Protocol 2: Measuring PDE2 Activity
A common method to measure PDE activity is a two-step radioassay. This method quantifies the conversion of radiolabeled cAMP to AMP.
Materials:
-
Cell or tissue homogenates
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
[³H]-cAMP
-
5'-Nucleotidase (from snake venom)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate with the assay buffer.
-
Initiate Reaction: Add [³H]-cAMP to start the reaction. Incubate at 30°C for a specific time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by boiling the samples.
-
Convert to Adenosine: Add 5'-nucleotidase to convert the [³H]-AMP to [³H]-adenosine and incubate.
-
Separate Products: Add a slurry of the anion-exchange resin to bind the unreacted [³H]-cAMP. Centrifuge to pellet the resin.
-
Quantify Activity: Transfer the supernatant containing the [³H]-adenosine to a scintillation vial with scintillation fluid and measure the radioactivity. The amount of [³H]-adenosine is proportional to the PDE activity.
Visualizations
Caption: Activation of PDE2 by this compound and cGMP.
Caption: Workflow for EC50 determination.
Caption: Troubleshooting logic for no-effect scenarios.
References
Technical Support Center: Addressing Potential 5,6-DM-cBIMP Cytotoxicity in Long-Term Studies
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of 5,6-dimethyl-N-(isopentyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (5,6-DM-cBIMP). A common point of confusion is the relationship of this compound to compounds like 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), a known murine STING agonist. It is critical to clarify at the outset that This compound is not a STING agonist, but a phosphodiesterase 2 (PDE2) agonist .[1][2] This distinction is fundamental to understanding its biological effects and troubleshooting any potential cytotoxicity.
This guide will focus on the implications of long-term PDE2 activation and provide a framework for assessing and mitigating potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: Is this compound a STING agonist like DMXAA?
A1: No. While both are small molecules, their mechanisms of action are distinct. This compound is an agonist of phosphodiesterase 2 (PDE2), an enzyme that hydrolyzes the cyclic nucleotides cAMP and cGMP.[1][2] In contrast, DMXAA is a murine-specific agonist of the STING (Stimulator of Interferon Genes) pathway, a component of the innate immune system.[3][4] The structural similarities may lead to this misconception, but their biological targets and downstream signaling pathways are different.
Q2: What is the primary mechanism of action of this compound?
A2: this compound activates PDE2. PDE2 is a dual-substrate enzyme that breaks down both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] The activity of PDE2 is allosterically activated by cGMP.[7][8] Therefore, in the presence of cGMP, the degradation of cAMP by PDE2 is enhanced. By activating PDE2, this compound is expected to decrease intracellular levels of cAMP and cGMP, thereby modulating a wide range of cellular processes.[9][10]
Q3: Why might I be observing cytotoxicity in my long-term studies with this compound?
A3: While PDE2 inhibition has been shown to be protective against apoptosis in some cell types, the effects of sustained PDE2 activation are less understood and could potentially lead to cytotoxicity through several mechanisms:
-
Disruption of Cyclic Nucleotide Homeostasis: cAMP and cGMP are critical second messengers that regulate numerous cellular functions, including cell survival, proliferation, and apoptosis.[5] Chronically low levels of these nucleotides due to sustained PDE2 activation could disrupt these processes.
-
Cell-Type Specific Effects: The consequences of reduced cAMP and cGMP can vary significantly between different cell types, depending on their specific signaling pathways and reliance on cyclic nucleotide signaling for survival.
-
Off-Target Effects: At higher concentrations or in certain cellular contexts, this compound could have off-target effects that contribute to cytotoxicity.
-
Metabolite Toxicity: A metabolite of this compound formed during long-term culture could be more cytotoxic than the parent compound.
Q4: What are the initial steps to troubleshoot unexpected cytotoxicity?
A4: A systematic approach is crucial.[1]
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock.
-
Dose-Response and Time-Course Analysis: Perform a detailed dose-response and time-course experiment to characterize the cytotoxic effect.
-
Solvent Controls: Run appropriate vehicle controls to rule out solvent toxicity.
-
Assay Interference: Check for interference of the compound with your cytotoxicity assay readout.
-
Mycoplasma Testing: Ensure your cell cultures are free from mycoplasma contamination.
Troubleshooting Guides
Guide 1: Investigating the Mechanism of Cytotoxicity
If you have confirmed that this compound is causing cytotoxicity, the following steps can help elucidate the underlying mechanism.
| Observation | Potential Cause | Recommended Action |
| Cell death is observed after prolonged exposure (>48h). | Disruption of signaling pathways essential for long-term survival. | Perform a time-course experiment to pinpoint the onset of cytotoxicity. Analyze key cell survival pathways (e.g., Akt, ERK) at different time points. |
| Cytotoxicity is cell-type specific. | Differential expression of PDE2 or varying reliance on cAMP/cGMP signaling. | Compare PDE2A expression levels across your cell lines. Measure basal and this compound-treated cAMP and cGMP levels in each cell type. |
| Markers of apoptosis (e.g., caspase-3 cleavage, Annexin V staining) are elevated. | Induction of the apoptotic cascade. | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the cytotoxic phenotype. |
| No classic apoptotic markers are observed, but cell membrane integrity is compromised (LDH release). | Necrotic or other non-apoptotic cell death. | Investigate markers of necroptosis (e.g., MLKL phosphorylation) or other cell death modalities. |
| Changes in mitochondrial morphology or function are observed. | Mitochondrial dysfunction. | Assess mitochondrial membrane potential (e.g., using TMRE or JC-1) and reactive oxygen species (ROS) production. |
Guide 2: Mitigating this compound-Induced Cytotoxicity
| Strategy | Description | Considerations |
| Dose Optimization | Use the lowest effective concentration of this compound that achieves the desired biological effect without significant cytotoxicity. | A thorough dose-response analysis is essential. |
| Intermittent Dosing | Instead of continuous exposure, treat cells with this compound for a defined period, followed by a washout period. | This may allow cells to recover and re-establish cyclic nucleotide homeostasis. |
| Co-treatment with cAMP/cGMP Analogs | Introduce stable, cell-permeable analogs of cAMP (e.g., 8-Br-cAMP) or cGMP (e.g., 8-Br-cGMP) to counteract the effects of PDE2 activation. | This can help confirm that the cytotoxicity is due to reduced cyclic nucleotide levels. |
| Use of a PDE Inhibitor Control | Compare the effects of this compound with a known PDE2 inhibitor (e.g., Bay 60-7550) to delineate the effects of PDE2 activation versus inhibition. | This can provide valuable mechanistic insights. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and relevant controls) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium (B1200493) Iodide Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Measurement of Intracellular cAMP and cGMP Levels
This protocol utilizes competitive ELISA kits to quantify cyclic nucleotide levels.
-
Cell Lysis: After treatment with this compound, lyse the cells using the lysis buffer provided in the ELISA kit.
-
ELISA Procedure: Follow the manufacturer's instructions for the cAMP or cGMP competitive ELISA kit. This typically involves adding cell lysates and standards to a plate pre-coated with an anti-cAMP or anti-cGMP antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cyclic nucleotide.
-
Signal Detection: Add the substrate and stop solution, then measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of cAMP or cGMP in the samples based on the standard curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effect of PDE2 on inflammation and apoptosis in cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. cAMP and cGMP signaling cross-talk: role of phosphodiesterases and implications for cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of PDE2 and PDE5 by specific GAF ligands: delayed activation of PDE5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Navigating 5,6-DM-cBIMP Experiments: A Technical Support Guide for Researchers
For researchers and drug development professionals utilizing the phosphodiesterase 2 (PDE2) activator 5,6-DM-cBIMP, precise experimental control is paramount to generating reliable and interpretable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on controlling for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeant cyclic nucleotide analog that functions as a potent activator of phosphodiesterase 2 (PDE2).[1] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] A key regulatory feature of PDE2 is its allosteric activation by cGMP.[2][3] By binding to the GAF domains of PDE2, cGMP increases the enzyme's hydrolytic activity towards cAMP.[2] Therefore, this compound, by activating PDE2, primarily enhances the breakdown of cAMP, particularly in the presence of cGMP.
Q2: What are the expected effects of this compound on intracellular cyclic nucleotide levels?
A2: Treatment with this compound is expected to lead to a decrease in intracellular cAMP levels due to its activation of PDE2's cAMP hydrolytic activity. The magnitude of this effect can be influenced by the basal or stimulated levels of cGMP, as cGMP allosterically enhances PDE2 activity.[2] Consequently, in cellular systems with active cGMP signaling, the cAMP-lowering effect of this compound will be more pronounced. The effect on total cGMP levels is generally less direct and can be context-dependent.
Q3: What is the selectivity profile of this compound?
A3: this compound is characterized as an activator of PDE2 with very poor activation potential for protein kinase G (PKG), a major downstream effector of cGMP.[4] However, comprehensive selectivity profiling against a broad panel of other PDE families is not extensively documented in publicly available literature. When using any small molecule modulator, it is crucial to consider potential off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected changes in cAMP/cGMP levels.
-
Potential Cause 1: Cross-reactivity in immunoassays.
-
Explanation: Commercially available enzyme immunoassay (EIA) kits for cAMP and cGMP can sometimes exhibit cross-reactivity with cyclic nucleotide analogs, leading to inaccurate measurements.[4]
-
Troubleshooting Steps:
-
Validate your assay: Test for cross-reactivity of this compound in your specific cAMP and cGMP immunoassays by running a standard curve with the analog alone.
-
Consider alternative detection methods: If significant cross-reactivity is observed, consider using alternative methods for cyclic nucleotide quantification, such as liquid chromatography-mass spectrometry (LC-MS) or FRET-based biosensors, which can offer higher specificity.[5]
-
-
-
Potential Cause 2: Cellular permeability and intracellular concentration.
-
Explanation: While this compound is membrane-permeant, the actual intracellular concentration achieved can vary between cell types and experimental conditions. The effective concentration at the target enzyme may be lower than the concentration applied externally.[4]
-
Troubleshooting Steps:
-
Perform dose-response experiments: Determine the optimal concentration of this compound for your specific cell type and experimental endpoint.
-
Time-course experiments: Evaluate the kinetics of the cellular response to establish the optimal treatment duration.
-
-
Issue 2: Observed cellular phenotype does not align with expected PDE2 activation.
-
Potential Cause 1: Off-target effects.
-
Explanation: As with any pharmacological tool, this compound may have off-target effects that contribute to the observed phenotype. For instance, many PDE inhibitors show cross-reactivity with other PDE families, such as PDE5 and PDE6.[6][7] While this compound is an activator, the principle of considering off-target interactions remains critical.
-
Troubleshooting Steps:
-
Use structurally unrelated PDE2 activators: To confirm that the observed effect is mediated by PDE2 activation, use a different, structurally unrelated PDE2 activator as a positive control.
-
Employ PDE2 knockdown or knockout models: The most definitive way to confirm on-target activity is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PDE2 expression. The effect of this compound should be attenuated or absent in these models.
-
Profile against other PDE families: If available, test the effect of this compound on the activity of other purified PDE enzymes to assess its selectivity.
-
-
-
Potential Cause 2: Crosstalk with other signaling pathways.
-
Explanation: The activation of PDE2 and the subsequent reduction in cAMP can have widespread and sometimes counterintuitive effects on cellular signaling networks. For example, the reduction of cAMP can impact the activity of protein kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn regulate numerous cellular processes.
-
Troubleshooting Steps:
-
Probe downstream effectors: Analyze the phosphorylation status or activity of key downstream targets of the cAMP/PKA and Epac pathways to map the signaling cascade initiated by this compound.
-
Diagram the signaling network: Use pathway analysis tools to visualize the known interactions downstream of PDE2 and cAMP to generate hypotheses about the observed phenotype.
-
-
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
This protocol provides a general framework. Specific parameters such as cell density, concentration of this compound, and incubation time should be optimized for your specific cell line and experiment.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-90%).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Store the stock solution at -20°C or as recommended by the supplier.
-
Treatment:
-
On the day of the experiment, thaw the stock solution and prepare working solutions by diluting the stock in serum-free media or an appropriate buffer.
-
Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the media containing the desired concentration of this compound to the cells. Include a vehicle control (media with the same concentration of solvent used for the stock solution).
-
-
Incubation: Incubate the cells for the predetermined time at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Downstream Analysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer compatible with your downstream application (e.g., EIA, Western blot, etc.). For cyclic nucleotide measurements, lysis buffers containing a phosphodiesterase inhibitor like IBMX are often used to prevent degradation of cAMP and cGMP after cell disruption.
-
Collect the cell lysates and proceed with your planned analysis.
-
Protocol 2: Measurement of Intracellular cAMP and cGMP Levels by Enzyme Immunoassay (EIA)
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Lysis: Lyse the cells according to the instructions provided with your commercial cAMP or cGMP EIA kit. This typically involves using a specific lysis buffer provided in the kit.
-
Assay Procedure:
-
Perform the EIA according to the manufacturer's protocol. This generally involves the addition of cell lysates, standards, and detection reagents to a pre-coated microplate.
-
The assay is based on the principle of competitive binding, where free cyclic nucleotides in the sample compete with a fixed amount of labeled cyclic nucleotide for binding to a specific antibody.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of cAMP or cGMP in your samples by interpolating from the standard curve.
-
Normalize the cyclic nucleotide concentrations to the total protein concentration of each sample.
-
Data Presentation
Table 1: Hypothetical Effect of this compound on Intracellular Cyclic Nucleotide Levels
| Treatment Group | cAMP Concentration (pmol/mg protein) | cGMP Concentration (pmol/mg protein) |
| Vehicle Control | 100 ± 8 | 10 ± 1.2 |
| This compound (10 µM) | 65 ± 5 | 9.8 ± 1.1 |
| This compound (50 µM) | 42 ± 4 | 9.5 ± 1.3 |
| cGMP Stimulator | 98 ± 7 | 35 ± 2.5 |
| This compound (50 µM) + cGMP Stimulator | 25 ± 3 | 34 ± 2.8 |
Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results will vary depending on the experimental system.
Visualizations
Caption: PDE2 signaling pathway activated by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com.cn]
- 7. arborassays.com [arborassays.com]
issues with 5,6-DM-cBIMP batch-to-batch variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5,6-dimethyl-1-(β-D-ribofuranosyl)benzimidazole-3',5'-cyclic monophosphate (5,6-DM-cBIMP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable cyclic nucleotide analog. Its primary mechanism of action is the activation of phosphodiesterase 2 (PDE2).[1] By activating PDE2, this compound enhances the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby reducing the intracellular levels of these second messengers.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C. For experimental use, it is common to prepare a concentrated stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific recommendations.
Q3: In what solvent should I dissolve this compound?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For aqueous buffers and cell culture media, it is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.[2]
Q4: How can I be sure of the quality of my this compound batch?
A4: Reputable suppliers provide a Certificate of Analysis (CoA) with each batch, detailing its purity (usually determined by HPLC), appearance, and other quality control parameters. For highly sensitive experiments, it is advisable to independently verify the identity and purity of the compound using techniques like LC-MS or NMR spectroscopy.
Troubleshooting Guide for Inconsistent Results
Batch-to-batch variability of reagents can be a significant source of experimental inconsistency. This guide addresses common issues that may arise when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent EC50 values between experiments. | Batch-to-batch variability in compound purity or potency. | 1. Request CoA for each batch: Compare the purity data. 2. Qualify new batches: Perform a side-by-side comparison with a previous, well-characterized batch. 3. Perform analytical characterization: Use LC-MS to confirm the molecular weight and NMR to verify the structure if significant discrepancies are observed. |
| Compound degradation. | 1. Aliquot stock solutions: Avoid multiple freeze-thaw cycles. 2. Protect from light: Some benzimidazole (B57391) derivatives are light-sensitive. 3. Prepare fresh dilutions: Do not store diluted solutions in aqueous buffers for extended periods. | |
| Inconsistent assay conditions. | 1. Standardize cell passage number and density. [3] 2. Ensure consistent incubation times and temperatures. 3. Use a consistent final DMSO concentration across all wells. [4] | |
| Low or no observable effect of this compound. | Compound insolubility in assay buffer. | 1. Visually inspect for precipitation: Check for cloudiness or particulates after dilution. 2. Optimize solvent concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. 3. Sonication: Briefly sonicate the diluted solution to aid dissolution. |
| Inactive enzyme (PDE2). | 1. Use a fresh enzyme aliquot. 2. Confirm enzyme activity with a known activator or by measuring basal activity. | |
| Sub-optimal substrate concentration. | Ensure the substrate (cAMP or cGMP) concentration is appropriate for the assay. For kinetic studies, concentrations around the Kₘ value are often used.[5][6][7][8] | |
| High background or off-target effects. | Presence of impurities in the this compound batch. | 1. Check the purity on the CoA. 2. Consider re-purification by HPLC if impurities are suspected. |
| Non-specific binding of the compound. | Include appropriate controls to assess off-target effects. | |
| Interference with the detection system. | Run a control with the compound in a cell-free or enzyme-free system to check for direct interference with the assay signal. |
Experimental Protocols
Quality Control Parameters for this compound
While specific parameters can vary by manufacturer, the following table outlines typical quality control specifications for this compound.
| Parameter | Typical Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H NMR, LC-MS |
| Solubility | Soluble in DMSO | Visual Inspection |
Protocol for In Vitro PDE2A Activity Assay (Fluorescence Polarization)
This protocol is adapted from commercially available PDE2A assay kits and general best practices for fluorescence polarization (FP) assays.[9][10]
Materials:
-
Recombinant human PDE2A enzyme
-
FAM-cAMP (fluorescent substrate)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂)
-
Binding Agent (for FP detection)
-
Black, low-binding 96-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Assay Setup:
-
Add 25 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the microplate.
-
Add 25 µL of diluted PDE2A enzyme to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of FAM-cAMP solution to all wells. The final concentration of FAM-cAMP should be optimized and is typically in the low nanomolar range.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction and detect the amount of hydrolyzed substrate by adding the binding agent as per the manufacturer's instructions.
-
Incubate for the recommended time to allow for binding to the hydrolyzed product.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
The increase in fluorescence polarization is proportional to the amount of hydrolyzed FAM-cAMP.
-
Plot the fluorescence polarization signal against the concentration of this compound.
-
Calculate the EC50 value by fitting the data to a suitable dose-response curve.
Protocol for Cell-Based cAMP/cGMP Measurement
This protocol provides a general workflow for assessing the effect of this compound on intracellular cyclic nucleotide levels using commercially available ELISA or FRET-based assay kits.[14][15][16][17]
Materials:
-
Cells expressing PDE2 (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
Reagent to stimulate adenylyl or guanylyl cyclase (e.g., forskolin (B1673556) or SNP)
-
Cell lysis buffer
-
cAMP or cGMP immunoassay kit
-
Plate reader (absorbance, fluorescence, or luminescence based on the kit)
Procedure:
-
Cell Culture:
-
Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare working solutions of this compound in cell culture medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30-60 minutes).
-
-
Cyclase Stimulation:
-
Add a stimulating agent (e.g., forskolin for cAMP, SNP for cGMP) to the wells to induce cyclic nucleotide production.
-
Incubate for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Detection:
-
Terminate the reaction and lyse the cells according to the assay kit manufacturer's instructions.
-
Measure the intracellular cAMP or cGMP concentration using the provided reagents and a compatible plate reader.
-
Data Analysis:
-
Normalize the cyclic nucleotide levels to a control (e.g., protein concentration).
-
Plot the cyclic nucleotide concentration against the concentration of this compound to determine its effect on reducing intracellular cAMP/cGMP levels.
Visualizations
Caption: PDE2 Signaling Pathway Activation by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 6. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. Untitled Document [ucl.ac.uk]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arborassays.com [arborassays.com]
Validation & Comparative
Cross-Validation of 5,6-DM-cBIMP Effects: A Comparative Guide Utilizing Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of 5,6-Dimethyl-cBiMP (5,6-DM-cBIMP), a potent phosphodiesterase 2 (PDE2) activator, with genetic models designed to elucidate PDE2 function. By cross-validating the effects of this small molecule activator with genetic manipulation, researchers can gain a more robust understanding of the PDE2 signaling pathway and its therapeutic potential.
Understanding the Role of PDE2
Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly enhances its ability to break down cAMP.[3][4][5] This positions PDE2 as a critical integrator of the cAMP and cGMP signaling pathways, playing a key role in cellular processes within the brain, heart, and adrenal glands.[1][6]
Pharmacological vs. Genetic Approaches
This guide explores two complementary approaches to studying PDE2 function:
-
Pharmacological Activation: Utilizing this compound to directly and acutely activate PDE2.
-
Genetic Manipulation: Employing transgenic or knockout animal models to study the long-term consequences of altered PDE2 expression or function.
The cross-validation of findings from these two approaches provides a powerful strategy to confirm the on-target effects of this compound and to dissect the specific roles of PDE2 in various physiological and pathological contexts.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and observed outcomes when studying PDE2 function through pharmacological activation with this compound and through the use of genetic models (PDE2 knockout and PDE2 transgenic overexpression).
| Parameter | Expected Effect of this compound (PDE2 Activator) | Observed/Expected Effect in PDE2 Knockout Model | Observed/Expected Effect in PDE2 Transgenic (Overexpression) Model |
| Intracellular cAMP Levels | Decrease (especially in the presence of cGMP) | Increase or no change (loss of a cAMP-hydrolyzing enzyme) | Decrease (increased cAMP hydrolysis) |
| Intracellular cGMP Levels | No direct effect on synthesis; may be hydrolyzed by PDE2 | Increase or no change (loss of a cGMP-hydrolyzing enzyme) | Decrease (increased cGMP hydrolysis) |
| Downstream cAMP Signaling (e.g., PKA activity) | Decrease | Increase | Decrease |
| Cardiac Function (in response to β-adrenergic stimulation) | Attenuation of inotropic and chronotropic responses | Potentiation of inotropic and chronotropic responses | Attenuation of inotropic and chronotropic responses; protection against arrhythmias |
| Neuronal Function (e.g., long-term potentiation) | Potential modulation of synaptic plasticity | Alterations in learning and memory | Potential modulation of synaptic plasticity |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for in vivo studies involving this compound and the use of genetic models.
In Vivo Administration of this compound in Mice
Objective: To assess the acute in vivo effects of PDE2 activation by this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or other appropriate solvent)
-
Wild-type mice
-
PDE2 knockout mice (for cross-validation)
-
PDE2 transgenic mice (for cross-validation)
-
Analytical equipment for measuring cAMP and cGMP levels (e.g., ELISA kits)
-
Equipment for monitoring physiological parameters (e.g., ECG for cardiac studies)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration. The final concentration should be determined based on dose-response studies.
-
Animal Groups: Divide mice into experimental groups:
-
Vehicle-treated wild-type
-
This compound-treated wild-type
-
Vehicle-treated PDE2 knockout
-
This compound-treated PDE2 knockout
-
Vehicle-treated PDE2 transgenic
-
This compound-treated PDE2 transgenic
-
-
Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection, intravenous injection, or oral gavage). The route of administration will depend on the pharmacokinetic properties of the compound and the experimental design.
-
Monitoring and Sample Collection: At predetermined time points after administration, monitor the desired physiological parameters. Subsequently, euthanize the animals and collect tissues of interest (e.g., heart, brain).
-
Biochemical Analysis: Homogenize the collected tissues and measure intracellular cAMP and cGMP levels using validated assays.
Characterization of PDE2 Genetic Models
Objective: To compare the baseline phenotype and response to stimuli in PDE2 knockout and transgenic mice relative to wild-type controls.
Materials:
-
PDE2 knockout mouse line
-
PDE2 transgenic (overexpression) mouse line
-
Wild-type littermate controls
-
Equipment for physiological and behavioral testing (e.g., telemetry for cardiac monitoring, Morris water maze for memory assessment)
-
Reagents for molecular and histological analysis (e.g., antibodies for Western blotting, probes for in situ hybridization)
Procedure:
-
Genotyping: Confirm the genotype of all animals to ensure correct group allocation.
-
Baseline Phenotyping: Conduct a comprehensive baseline characterization of the mice, including:
-
Physiological measurements: Heart rate, blood pressure, etc.
-
Behavioral assessments: Locomotor activity, anxiety-like behavior, learning, and memory.
-
-
Challenge Studies: Subject the mice to specific challenges to unmask phenotypes that may not be apparent at baseline. For example, in cardiac studies, this could involve the administration of a β-adrenergic agonist like isoproterenol.
-
Molecular and Histological Analysis: Analyze tissue samples to confirm the genetic modification (absence or overexpression of PDE2 protein) and to assess downstream signaling pathways and any structural changes.
Mandatory Visualizations
PDE2 Signaling Pathway
Caption: PDE2 signaling pathway illustrating the crosstalk between cAMP and cGMP.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating this compound effects with a PDE2 knockout model.
References
- 1. Phosphodiesterase 2 - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Nucleotide Phosphodiesterases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 5,6-DM-cBIMP and IBMX on Phosphodiesterase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of 5,6-dimethyl-cyclic-β-imidazo-3',5'-monophosphate (5,6-DM-cBIMP) and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) on phosphodiesterase (PDE) activity. The information presented herein is supported by experimental data to facilitate an objective evaluation of these two compounds for research and drug development purposes.
Contrasting Mechanisms of Action: An Agonist vs. a Broad-Spectrum Inhibitor
A fundamental distinction between this compound and IBMX lies in their opposing effects on phosphodiesterase enzymes. This compound acts as an agonist of PDE2, meaning it enhances the enzyme's activity. In contrast, IBMX is a well-established non-selective inhibitor of multiple PDE families, effectively reducing their enzymatic activity.
This compound , a cyclic nucleotide analog, has been shown to significantly enhance the hydrolytic activities of PDE2 for both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP)[1][2]. This activation is a key characteristic that sets it apart from the vast majority of compounds targeting PDEs, which are typically inhibitors.
IBMX , on the other hand, is a broad-spectrum PDE inhibitor, demonstrating inhibitory effects across several PDE isoforms. This non-selective inhibition leads to an accumulation of intracellular cAMP and cGMP.
Quantitative Comparison of PDE Activity Modulation
The following table summarizes the quantitative data available for the effects of IBMX on various PDE isoforms. Due to the nature of its action as an agonist, quantitative data for this compound is presented descriptively.
| Compound | Target PDE | Mechanism of Action | IC50 / Activity Profile |
| IBMX | PDE1, PDE2, PDE3, PDE4, PDE5, PDE7, PDE11 | Non-selective Inhibition | IC50 values are approximately 19 µM for PDE1, 50 µM for PDE2, 18 µM for PDE3, 13 µM for PDE4, and 32 µM for PDE5. It also shows inhibitory activity against PDE7 and PDE11, but is insensitive to PDE8A, PDE8B, and PDE9. |
| This compound | PDE2 | Agonism (Activation) | Significantly enhances the cAMP and cGMP hydrolytic activities of PDE2. Specific AC50 or EC50 values are not readily available in publicly accessible literature. |
Signaling Pathways and Experimental Workflow
To understand the context of these compounds' actions, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to characterize them.
cGMP Signaling Pathway
The following diagram illustrates the canonical cGMP signaling pathway, which is modulated by both PDE inhibitors and activators.
Experimental Workflow for PDE Activity Assay
The diagram below outlines a typical workflow for assessing the activity of compounds like this compound and IBMX on PDE enzymes.
Detailed Experimental Protocol: Phosphodiesterase Activity Assay
This protocol provides a general framework for measuring PDE activity and can be adapted to assess both inhibitors and activators.
1. Materials and Reagents:
-
Purified recombinant human PDE enzyme (e.g., PDE2A)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate: Cyclic AMP (cAMP) or Cyclic GMP (cGMP)
-
Test Compounds: this compound and IBMX, serially diluted in an appropriate solvent (e.g., DMSO)
-
5'-Nucleotidase
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplates
-
Microplate reader
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the PDE enzyme in assay buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.
-
Prepare a stock solution of the substrate (cAMP or cGMP) in assay buffer.
-
Prepare serial dilutions of this compound and IBMX. The final concentration of the solvent in the assay should be kept low (e.g., <1%) to avoid interference.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or vehicle control)
-
PDE enzyme solution
-
-
Pre-incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the substrate (cAMP or cGMP) to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure that substrate hydrolysis is in the linear range (typically <20% of total substrate is consumed).
-
-
Reaction Termination and Detection:
-
Stop the PDE reaction by adding a stop reagent or by heat inactivation.
-
Add 5'-nucleotidase to each well to convert the product (AMP or GMP) to adenosine or guanosine and free phosphate. Incubate as required.
-
Add the phosphate detection reagent to each well.
-
After a color development period, measure the absorbance at the appropriate wavelength using a microplate reader.
-
3. Data Analysis:
-
For IBMX (Inhibitor):
-
Calculate the percentage of inhibition for each concentration of IBMX relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the IBMX concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PDE activity) by fitting the data to a sigmoidal dose-response curve.
-
-
For this compound (Agonist):
-
Calculate the percentage of activation for each concentration of this compound relative to the basal enzyme activity (without agonist).
-
Plot the percentage of activation against the logarithm of the this compound concentration.
-
If possible, determine the AC50 or EC50 value (the concentration of agonist that produces 50% of the maximal activation).
-
Conclusion
The comparative analysis of this compound and IBMX reveals two compounds with diametrically opposed effects on PDE activity. IBMX serves as a valuable tool for non-selectively inhibiting multiple PDE families, leading to a general increase in cyclic nucleotide levels. In stark contrast, this compound offers a unique mechanism of action by specifically activating PDE2, thereby promoting the degradation of cAMP and cGMP. This fundamental difference in their pharmacology makes them suitable for distinct research applications aimed at dissecting the complex roles of PDE enzymes in cellular signaling. The choice between these two compounds will be dictated by the specific experimental goals, whether it is to broadly elevate cyclic nucleotide levels or to specifically enhance the activity of PDE2.
References
Independent Verification of Published 5,6-Dimethylxanthenone-4-Acetic Acid (DMXAA) Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a well-documented murine STING (Stimulator of Interferon Genes) agonist. While initial research on DMXAA showed significant promise in preclinical cancer models, its lack of efficacy in human clinical trials has highlighted critical species-specific differences in the STING signaling pathway. This document summarizes key experimental data, details relevant methodologies, and visually represents the underlying biological and experimental frameworks to aid researchers in the independent verification and exploration of STING agonists.
Comparative Data of STING Agonists
The following tables summarize the key characteristics and performance metrics of DMXAA in comparison to other notable STING agonists.
Table 1: In Vitro Activity and Specificity of STING Agonists
| Agonist | Target Species | Mechanism of Action | Reported In Vitro Effects | Reference |
| DMXAA | Murine | Direct binding to murine STING, inducing a conformational change that activates downstream signaling.[1] | Potent inducer of IFN-β and other pro-inflammatory cytokines in murine macrophages; activates TBK1-IRF3 signaling pathway.[1][2] Fails to activate human STING.[1][2] | [1][2] |
| 2'3'-cGAMP | Murine & Human | Natural endogenous ligand for STING. | Activates STING in both murine and human cells, leading to type I IFN production.[3] | [3] |
| ADU-S100 (ML-RR-S2-CDA) | Murine & Human | Synthetic cyclic dinucleotide (CDN) designed to activate human STING. | Binds to both human and murine STING, generating antitumor effects via T-cell response.[4] | [4] |
| MK-1454 | Human | Synthetic STING agonist. | Undergoing clinical trials as an intratumoral hSTING agonist. | [4] |
Table 2: In Vivo Antitumor Activity of DMXAA in Murine Models
| Tumor Model | DMXAA Dosage and Administration | Observed Antitumor Effects | Key Findings | Reference |
| HT29 Colon Carcinoma Xenografts | 15 mg/kg and 21 mg/kg | Dose-dependent decrease in tumor bioenergetics (β-NTP/Pi) and membrane turnover (PDE/PME). | Demonstrates vascular-disrupting activity. | [5] |
| AE17-sOVA Mesothelioma | 25 mg/kg, intra-tumorally, 3 doses every 9 days | 100% tumor regression and long-term survival. | Induces protective memory and enhances tumor-antigen presentation. | [6] |
| KPC Pancreatic Cancer | Not specified | Increased survival of tumor-bearing mice. | Upregulated costimulatory molecules on dendritic cells and reprogrammed suppressive macrophages. | |
| Subcutaneous Breast Cancer and NSCLC | Not specified | Massive hemorrhagic necrosis. | Dependent on tumor-associated macrophages (TAMs). | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to facilitate the independent verification of DMXAA's effects.
In Vitro STING Activation Assay
Objective: To determine the ability of a compound to activate the STING signaling pathway in vitro.
Methodology:
-
Cell Lines: Human embryonic kidney 293T cells, which do not endogenously respond to DMXAA, are commonly used.[1] These cells are transiently transfected with expression vectors for murine or human STING, along with a luciferase reporter plasmid under the control of the IFN-β promoter.[1]
-
Treatment: Transfected cells are treated with varying concentrations of DMXAA or other STING agonists.
-
Measurement of STING Activation:
-
Luciferase Reporter Assay: After a defined incubation period (e.g., 24 hours), cell lysates are collected, and luciferase activity is measured as a proxy for IFN-β promoter activation.[1]
-
Western Blot Analysis: Cell lysates can be analyzed by Western blot to detect the phosphorylation of key downstream signaling proteins, such as TBK1 and IRF3, confirming pathway activation.[1]
-
ELISA: Supernatants from treated cells can be collected to quantify the secretion of cytokines like IFN-β and IL-6.[7]
-
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor effect of DMXAA in a murine tumor model.
Methodology:
-
Animal Model: Syngeneic tumor models are often used, where a murine cancer cell line (e.g., AE17 mesothelioma cells) is implanted subcutaneously into immunocompetent mice of the same strain (e.g., C57BL/6).[6]
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. DMXAA is typically administered via intraperitoneal or intratumoral injection at a specified dose and schedule (e.g., 25 mg/kg every 9 days).[6]
-
Efficacy Assessment:
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.
-
Survival Analysis: The overall survival of the mice in each group is monitored.
-
Immunohistochemistry: Tumors can be excised at the end of the study and analyzed by immunohistochemistry to assess for markers of immune cell infiltration (e.g., CD8+ T cells) and changes in the tumor microenvironment.[6]
-
Flow Cytometry: Tumor-draining lymph nodes and splenocytes can be harvested and analyzed by flow cytometry to assess the activation and proliferation of tumor-antigen-specific T cells.[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating STING agonists.
Conclusion
The case of DMXAA serves as a critical example in drug development, underscoring the importance of validating targets and mechanisms across species. While DMXAA is a potent activator of the murine STING pathway, its inability to activate human STING led to its failure in clinical trials.[1][2] This guide provides a framework for the independent verification of these findings and a comparative basis for the evaluation of new STING agonists that are designed to be active in humans. The provided experimental protocols and workflow diagrams offer a starting point for researchers aiming to explore the therapeutic potential of the STING pathway.
References
- 1. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 7. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,6-DM-cBIMP Analogs as Potent PDE2 Activators
For researchers and professionals in drug development, the quest for selective and potent activators of phosphodiesterase 2 (PDE2) is of significant interest due to the enzyme's role in cyclic nucleotide signaling. This guide provides a comparative assessment of 5,6-dimethyl-1-(β-D-ribofuranosyl)benzimidazole-3',5'-cyclic monophosphate (5,6-DM-cBIMP) and its analogs, focusing on their potency as PDE2 activators.
This analysis is based on published experimental data, primarily from a key study by Jäger et al. (2010) in the British Journal of Pharmacology, which identified this compound and its dichloro-analog as potent ligands for the GAF domains of PDE2, leading to a significant increase in its enzymatic activity.
Quantitative Comparison of Analog Potency
The relative potency of this compound and its analog, 5,6-dichloro-cBIMP (5,6-DCl-cBIMP), has been evaluated based on their ability to enhance the hydrolytic activity of PDE2. Both compounds have been shown to be effective allosteric activators.
| Compound | Substitution at positions 5 and 6 | Reported Potency (Activation of PDE2) |
| This compound | Dimethyl | Up to 40-fold increase in cAMP and cGMP hydrolysis[1] |
| 5,6-DCl-cBIMP | Dichloro | Up to 40-fold increase in cAMP and cGMP hydrolysis[1] |
Experimental Protocols
The assessment of the potency of these this compound analogs was conducted through a multi-step experimental approach designed to identify GAF domain ligands and subsequently characterize their effect on PDE2 enzymatic activity.
Ligand Screening using Fluorophore-Tagged GAF Domains
-
Objective: To identify potential ligands for the regulatory GAF domains of PDE2.
-
Methodology:
-
Isolated GAF domains of PDE2 were tagged with a fluorophore.
-
A library of cGMP analogs, including this compound and 5,6-DCl-cBIMP, was screened for their ability to bind to the fluorophore-tagged GAF domains.
-
Binding events were detected by changes in the fluorescence signal, indicating a direct interaction between the analog and the GAF domain.
-
PDE2 Enzymatic Activity Assay
-
Objective: To quantify the effect of the identified ligands on the catalytic activity of PDE2.
-
Methodology:
-
Recombinant PDE2 enzyme was used in the assay.
-
The assay measured the hydrolysis of the cyclic nucleotides, cAMP and cGMP, by PDE2.
-
The identified ligands (this compound and 5,6-DCl-cBIMP) were added to the reaction mixture at various concentrations.
-
The rate of cAMP and cGMP hydrolysis was measured in the presence and absence of the ligands.
-
The fold-increase in hydrolytic activity was calculated to determine the potency of the activators.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of PDE2 activation and the experimental workflow used to assess the potency of the this compound analogs.
Figure 1: PDE2 Signaling Pathway Activation.
Figure 2: Experimental Workflow for Potency Assessment.
Figure 3: Potency Relationship of Analogs.
References
Safety Operating Guide
Personal protective equipment for handling 5,6-DM-cBIMP
Essential Safety & Handling Guide: 5,6-DM-cBIMP
Disclaimer: This guide is for informational purposes and should be supplemented by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department prior to any handling.
Immediate Safety and Hazard Information
This compound is a bioactive small molecule that acts as an agonist for PDE2.[1] As with many novel, powder-form bioactive compounds, it should be handled with care to avoid inhalation, ingestion, and direct contact with skin and eyes. Assume the compound is a potent biological modulator.
Primary Hazards:
-
Inhalation: May be harmful if inhaled. Avoid creating dust.
-
Skin Contact: May cause skin irritation or allergic reactions.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Adherence to these recommendations is critical to minimize exposure.
| Operation | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Transporting/Unpacking | Nitrile gloves | Safety glasses | Standard lab coat | Not required in a sealed container |
| Weighing (Solid Form) | Double nitrile gloves | Chemical safety goggles | Disposable gown over lab coat | N95/P100 respirator (in ventilated enclosure) |
| Solubilizing/Diluting | Double nitrile gloves | Chemical safety goggles | Disposable gown over lab coat | Work within a certified chemical fume hood |
| Cell Culture/In Vitro Use | Nitrile gloves | Safety glasses | Standard lab coat | Work within a biological safety cabinet |
| Waste Disposal | Double nitrile gloves | Chemical safety goggles | Standard lab coat | Not required if waste is sealed |
Below is a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Experimental Protocol: Reconstitution of Solid this compound
This protocol outlines the step-by-step procedure for safely preparing a stock solution from the powdered compound.
1. Preparation and Pre-computation:
- Calculate the required mass of this compound and the volume of solvent (e.g., DMSO) needed to achieve the desired stock concentration.
- Label a sterile, conical tube with the compound name, concentration, solvent, date, and your initials.
- Prepare your workspace in a certified chemical fume hood.
2. Donning PPE:
- Put on a disposable gown over your lab coat.
- Don two pairs of nitrile gloves.
- Wear chemical safety goggles.
- If not using a powder-containment balance enclosure, wear a fitted N95 or P100 respirator.
3. Weighing the Compound:
- Place a weigh boat on an analytical balance and tare it.
- Carefully transfer a small amount of this compound powder to the weigh boat using a clean spatula. Avoid creating airborne dust.
- Record the final mass.
4. Solubilization:
- Carefully transfer the weighed powder into the pre-labeled conical tube.
- Using a calibrated pipette, add the pre-calculated volume of solvent to the tube.
- Secure the cap tightly.
- Vortex the tube until the compound is fully dissolved. A brief sonication may be used if necessary.
5. Post-Procedure and Cleanup:
- Seal the stock solution tube with paraffin (B1166041) film for long-term storage at the recommended temperature (typically -20°C or -80°C).
- Dispose of all contaminated materials (weigh boat, outer gloves, disposable gown, spatula tip) in the designated solid chemical waste container.
- Wipe down the balance and the fume hood sash and surface with an appropriate cleaning agent (e.g., 70% ethanol).
- Remove your inner gloves and wash your hands thoroughly.
The following diagram illustrates the experimental workflow for handling this compound.
Caption: Step-by-step workflow for reconstituting this compound.
Disposal Plan
All waste contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.
-
Solid Waste:
-
Includes contaminated gloves, gowns, weigh boats, pipette tips, and any unused powder.
-
Collect in a clearly labeled, sealed hazardous waste container. The label should read: "Hazardous Waste: this compound".
-
-
Liquid Waste:
-
Includes unused stock solutions, cell culture media containing the compound, and solvent rinses.
-
Collect in a sealed, compatible hazardous waste container. Do not mix with other waste streams unless approved by your EHS department. The container should be clearly labeled.
-
-
Sharps Waste:
-
Needles or scalpels that come into contact with the compound should be disposed of in a designated sharps container for chemical contamination.
-
Never dispose of this compound down the drain or in the regular trash.[4] Contact your institution's EHS department for waste pickup and final disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
